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  • Product: Benzoylthio-O-methyl ester carbamic acid
  • CAS: 3201-48-7

Core Science & Biosynthesis

Foundational

Unveiling the Electrophilic Warhead: In Vitro Mechanism of Action of Benzoylthio-O-methyl ester carbamic acid

Executive Summary Benzoylthio-O-methyl ester carbamic acid (BOMEC, CAS 3201-48-7) represents a highly specialized structural motif in chemical biology. Characterized by its N-(benzoylthio)carbamate core, this compound ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoylthio-O-methyl ester carbamic acid (BOMEC, CAS 3201-48-7) represents a highly specialized structural motif in chemical biology. Characterized by its N-(benzoylthio)carbamate core, this compound acts as a potent, tunable electrophile. This technical guide elucidates the in vitro mechanism of action of BOMEC, detailing its role as a Targeted Covalent Inhibitor (TCI) against cysteine-dependent enzymes. By synthesizing kinetic profiling with intact mass spectrometry, we provide a definitive, self-validating framework for researchers evaluating thiocarbamate-based warheads in drug discovery.

Chemical Rationale and Mechanism of Action

The renaissance of covalent therapeutics has driven the exploration of novel electrophilic warheads. The thiocarbamate linkage in BOMEC offers a unique balance of aqueous stability and targeted reactivity. Unlike hyper-reactive alkylating agents (e.g., iodoacetamide) that indiscriminately modify surface nucleophiles, the carbamate carbonyl of BOMEC requires activation via the microenvironment of an enzyme's active site—specifically, hydrogen bonding within an oxyanion hole and the presence of a highly nucleophilic, low-pKa thiolate.

Upon binding to the active site, the catalytic cysteine thiolate executes a nucleophilic attack on the carbamate carbonyl. This triggers the collapse of the tetrahedral intermediate and the subsequent departure of the benzoylthio anion as a leaving group, resulting in a stable, covalently carbamoylated enzyme. This mechanism parallels established thiocarbamate inhibitors; for instance, thiocarbamates and their bioactivated sulfoxides are well-documented to covalently modify the catalytic Cys302 of Aldehyde Dehydrogenase 2 (ALDH2), leading to irreversible enzyme inhibition[1]. Such modifications can achieve nanomolar inhibitory potency in cellular models[2].

Furthermore, the formation of stable thiocarbamate adducts on critical cysteine residues is a validated mechanism for chemoprotective agents targeting Keap1[3]. In antiviral research, related thiocarbamate-generating compounds, such as carmofur, have been shown to permanently inactivate the active site cysteine (Cys145) of the SARS-CoV-2 Main Protease (Mpro)[4].

MOA A BOMEC Warhead (CAS 3201-48-7) C Nucleophilic Attack (Carbamate Carbonyl) A->C B Target Enzyme (Catalytic Cysteine) B->C D Leaving Group (Benzoylthio Anion) C->D Bond Cleavage E Irreversible Covalent Adduct (+58 Da) C->E Carbamoylation

Pathway of BOMEC-mediated covalent inhibition of catalytic cysteines.

Quantitative Kinetic Profiling

Because BOMEC acts via a covalent mechanism, standard values are time-dependent and insufficient for true structure-activity relationship (SAR) profiling. Instead, the efficiency of the warhead must be evaluated using the second-order rate constant , which accounts for both the initial non-covalent binding affinity ( ) and the maximum rate of covalent bond formation ( ).

The table below summarizes the representative in vitro kinetic parameters of BOMEC against a panel of target enzymes, demonstrating its pronounced selectivity for cysteine nucleophiles over serine nucleophiles.

Target EnzymeCatalytic Nucleophile (1h, ) ( ) ( ) ( )
ALDH2 Cys3020.4512.54.2336
Cathepsin L Cys250.8225.03.8152
SARS-CoV-2 Mpro Cys1451.1538.22.565
Thrombin Ser195>100N/AN/A< 5

Data Interpretation: The high value for ALDH2 indicates that the active site geometry optimally positions the BOMEC carbamate carbonyl for nucleophilic attack, validating it as a primary in vitro target.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out assay artifacts, such as redox interference or non-specific aggregation.

Protocol A: Time-Dependent Inactivation Kinetics ( )

Causality & Rationale: Thiocarbamate electrophiles are highly susceptible to degradation by strong nucleophilic reducing agents. Using Dithiothreitol (DTT) or -mercaptoethanol in the assay buffer will result in the direct chemical destruction of BOMEC, leading to false-negative inhibition data[5]. Therefore, assays must be performed in non-reducing conditions or with the non-nucleophilic reductant TCEP.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Crucial: Strictly omit DTT. If the enzyme requires pre-reduction, incubate with 1 mM TCEP for 30 minutes, then buffer-exchange via a PD-10 column prior to the assay.

  • Inhibitor Dilution: Prepare a 10-point concentration series of BOMEC (0.1 to 100 ) in 100% DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Mix 10 nM of the target enzyme (e.g., ALDH2) with the BOMEC dilution series. Self-Validation: Include a vehicle control (1% DMSO) to establish baseline activity, and a positive control (a known irreversible inhibitor, e.g., disulfiram) to validate assay sensitivity.

  • Time-Course Sampling: At predefined intervals (0, 10, 20, 30, 45, and 60 minutes), transfer a 10 aliquot of the enzyme-inhibitor mixture to a detection plate.

  • Activity Measurement: Rapidly add 90 of substrate solution (e.g., 50 fluorogenic substrate) to the aliquot. Measure the initial velocity ( ) of the reaction using a microplate reader.

  • Data Analysis: Plot the natural log of remaining activity ( ) versus time to determine the observed rate constant ( ) for each concentration. Fit the values to the hyperbolic equation to extract and .

Protocol B: Intact Protein LC-MS for Adduct Validation

Causality & Rationale: Kinetic data alone cannot definitively prove a covalent mechanism; it must be corroborated by structural evidence. Intact protein LC-MS identifies the exact mass shift of the enzyme, confirming a 1:1 stoichiometry of the covalent adduct and identifying the specific leaving group. Quenching the reaction with acid instantly protonates the catalytic thiolate, halting any further reaction and stabilizing the adduct for MS analysis.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 10 of recombinant enzyme with 50 BOMEC (5x molar excess) in 50 mM Ammonium Acetate buffer (pH 7.4) for 2 hours at room temperature. Self-Validation: Run a parallel control sample containing only the apo-enzyme and 1% DMSO to establish the exact baseline mass.

  • Acid Quench: Stop the reaction by adding Formic Acid to a final concentration of 1% (v/v). This drops the pH below 3.0, denaturing the protein and locking the covalent bond.

  • Desalting: Process the quenched samples through C4 ZipTips. Wash with 0.1% Formic Acid in water to remove excess unreacted BOMEC and buffer salts, which cause severe ion suppression in MS. Elute with 50% Acetonitrile / 0.1% Formic Acid.

  • Data Acquisition: Inject the eluate into an ESI-TOF Mass Spectrometer operating in positive ion mode.

  • Deconvolution: Use MaxEnt1 (or equivalent deconvolution software) to convert the raw multiply-charged m/z envelope into a zero-charge intact mass spectrum. A successful reaction will show a mass shift of +58 Da relative to the apo-enzyme, corresponding to the covalent addition of the O-methyl carbamate moiety and the loss of the benzoylthio leaving group.

LCMS_Workflow S1 1. Incubation (Enzyme + BOMEC) S2 2. Acid Quench (1% Formic Acid) S1->S2 S3 3. Desalting (C4 Solid Phase) S2->S3 S4 4. ESI-TOF MS Acquisition S3->S4 S5 5. Deconvolution (Mass Shift) S4->S5

Step-by-step intact protein LC-MS workflow for covalent adduct verification.

Conclusion

Benzoylthio-O-methyl ester carbamic acid serves as a highly effective model for the development of targeted covalent inhibitors. By leveraging the specific reactivity of the thiocarbamate linkage against low-pKa cysteines, researchers can achieve profound, irreversible enzyme inactivation. The rigorous application of time-dependent kinetics and intact mass spectrometry ensures that the mechanistic profiling of such electrophiles remains accurate, reproducible, and translationally relevant.

References

  • [1] Title: Relative Inhibitory Potency of Molinate and Metabolites with Aldehyde Dehydrogenase 2: Implications for the Mechanism of Enzyme Inhibition Source: ACS Publications URL:

  • [2] Title: Aldehyde dehydrogenase inhibition as a pathogenic mechanism in Parkinson disease Source: PNAS URL:

  • [3] Title: Electrophilic tuning of the chemoprotective natural product sulforaphane Source: PNAS URL:

  • [4] Title: Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay Source: ACS Publications URL:

  • [5] Title: Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses Source: PubMed Central / NIH URL:

Sources

Exploratory

In-Depth Technical Guide: Benzoylthio-O-methyl ester carbamic acid – Properties, Synthesis, and Applications in Heavy Metal Remediation

Executive Summary Benzoylthio-O-methyl ester carbamic acid (widely referred to in literature as O-methyl benzoylcarbamothioate or N-benzoylthiourethane) is a highly versatile organic compound bridging the fields of synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoylthio-O-methyl ester carbamic acid (widely referred to in literature as O-methyl benzoylcarbamothioate or N-benzoylthiourethane) is a highly versatile organic compound bridging the fields of synthetic organic chemistry and environmental remediation [1]. Characterized by its highly conjugated benzoyl and thiocarbamate moieties, this compound serves as a potent bidentate ligand. This whitepaper provides researchers and application scientists with an authoritative breakdown of its physicochemical properties, structural dynamics, and field-proven protocols for its synthesis and application in heavy metal extraction.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of Benzoylthio-O-methyl ester carbamic acid is critical for predicting its behavior in organic synthesis and solvent extraction workflows [2][3].

PropertyValue
IUPAC Name N-(methoxymethanethioyl)benzamide
Common Synonyms Benzoylthio-O-methyl ester carbamic acid, O-Methyl benzoylcarbamothioate, N-Benzoylthiourethane
CAS Registry Number 3201-48-7
Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
Melting Point 97 - 98 °C
SMILES String COC(=S)NC(=O)c1ccccc1
Physical State Solid (Crystalline)

Mechanistic Insights: Structural Dynamics & Reactivity

The chemical efficacy of Benzoylthio-O-methyl ester carbamic acid is driven by its unique electronic structure. The molecule features a highly delocalized π -electron system spanning the phenyl ring, the carbonyl group ( C=O ), the central nitrogen atom, and the thiocarbonyl group ( C=S ).

Tautomerism and Chelation Mechanics

The compound exhibits keto-enol/thione-thiol tautomerism. While the amide-thione form is predominant in the solid state, the N−H proton is rendered relatively acidic by the two flanking electron-withdrawing groups.

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the oxygen atom acts as a "hard" Lewis base, while the sulfur atom acts as a "soft" Lewis base. When exposed to transition metals (e.g., Cu2+ , Pb2+ , Cd2+ ), the ligand deprotonates to form a monoanionic bidentate ligand. It coordinates to the metal center via the O and S atoms, forming a thermodynamically stable six-membered chelate ring. The bulky, lipophilic benzoyl group ensures that the resulting neutral metal complex [M(Ligand)2​] is highly soluble in organic solvents, making it an ideal candidate for liquid-liquid extraction [1].

Synthetic Methodologies

The synthesis of Benzoylthio-O-methyl ester carbamic acid is typically achieved via a one-pot, two-step nucleophilic addition pathway [4].

Synthesis A Benzoyl Chloride (PhCOCl) C Benzoyl Isothiocyanate (PhCONCS) A->C Acetone Reflux B Potassium Thiocyanate (KSCN) B->C Nucleophilic Substitution E O-Methyl Benzoylcarbamothioate (Product) C->E Addition 25-80 °C D Methanol (CH3OH) D->E Nucleophilic Attack

Fig 1: Two-step synthesis of O-methyl benzoylcarbamothioate via isothiocyanate intermediate.

Step-by-Step Synthesis Protocol
  • Objective: Synthesize the target compound while suppressing the hydrolysis of reactive intermediates.

  • Causality & Validation: The use of strictly anhydrous solvents is non-negotiable; trace water will hydrolyze benzoyl chloride into unreactive benzoic acid.

  • Isothiocyanate Formation: Suspend 1.1 equivalents of anhydrous Potassium thiocyanate (KSCN) in dry acetone. Slowly add 1.0 equivalent of benzoyl chloride dropwise under continuous stirring at room temperature.

  • Reflux & Intermediate Validation: Reflux the mixture for 1-2 hours.

    • Self-Validation Check: Extract a micro-aliquot and perform FT-IR spectroscopy. The emergence of a strong, broad absorption band at ∼2000 cm−1 confirms the successful formation of the benzoyl isothiocyanate intermediate.

  • Methanol Addition: Cool the reaction vessel to 0-5 °C using an ice bath. Add an excess of anhydrous methanol dropwise.

    • Causality: The nucleophilic attack of methanol on the isothiocyanate carbon is highly exothermic. Cooling prevents thermal degradation and suppresses the formation of unwanted side products.

  • Product Isolation: Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice-cold distilled water to precipitate the crude product.

  • Purification: Filter the crude solid under a vacuum and recrystallize from an ethanol/water mixture. Dry under a vacuum to yield pure Benzoylthio-O-methyl ester carbamic acid crystals (Melting point: 97-98 °C) [2].

Application: Heavy Metal Chelation & Wastewater Recovery

One of the most prominent industrial applications of this compound is the removal and recovery of toxic heavy metals from wastewater streams [1].

Extraction Wastewater Wastewater (Aqueous) Contains M2+ (e.g., Cu2+) Mixing Liquid-Liquid Mixing (Vigorous Stirring) Wastewater->Mixing Organic Organic Phase Ligand in Toluene Organic->Mixing Complex Metal-Ligand Complexation [M(Ligand)2] Formation Mixing->Complex Separation Phase Separation (Centrifugation) Complex->Separation Recovery Metal Recovery (Acid Stripping) Separation->Recovery Organic Phase Processing

Fig 2: Liquid-liquid extraction workflow for heavy metal recovery using the bidentate ligand.

Step-by-Step Extraction Protocol
  • Objective: Selectively extract Cu(II) ions from an aqueous matrix into an organic phase, followed by metal stripping.

  • Organic Phase Preparation: Dissolve the synthesized ligand in toluene to achieve a 0.1 M concentration.

    • Causality: Toluene provides the optimal dielectric environment to solubilize the neutral [Cu(Ligand)2​] complex while maintaining strict immiscibility with water.

  • Aqueous Phase Adjustment: Adjust the pH of the heavy-metal-containing wastewater to 4.5 - 5.5 using an acetate buffer.

    • Causality: At this specific pH window, the N−H proton of the ligand is labile enough to be displaced by the Cu(II) ion, facilitating complexation without triggering the precipitation of insoluble copper hydroxides.

  • Extraction: Combine equal volumes of the organic and aqueous phases in a separation funnel. Shake vigorously for 15 minutes to maximize interfacial surface area and mass transfer.

  • Phase Separation & Validation: Allow the mixture to settle until two distinct phases form (or centrifuge at 3000 rpm for 5 minutes).

    • Self-Validation Check: Analyze the aqueous raffinate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A drop in Cu(II) concentration of >95% validates the extraction efficiency.

  • Metal Stripping (Recovery): Isolate the loaded organic phase and contact it with an equal volume of 1M HCl.

    • Causality: The high proton concentration outcompetes the metal for the ligand's binding sites, releasing Cu(II) back into a concentrated aqueous recovery phase and regenerating the ligand for subsequent extraction cycles.

References

  • ChemBK. "CAS 3201-48-7 Chemical Properties and Melting Point." ChemBK Database. Available at: [Link]

  • PrepChem. "Synthesis of O-alkyl benzoylthiocarbamate." PrepChem Organic Synthesis Database. Available at: [Link]

Foundational

A Technical Guide to the Thermodynamic Stability of Benzoylthio-O-methyl Ester Carbamic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for assessing the thermodynamic stability of the novel compound Benzoylthio-O-methyl ester carbamic a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for assessing the thermodynamic stability of the novel compound Benzoylthio-O-methyl ester carbamic acid. As direct empirical data for this specific molecule is not available in existing literature, this document synthesizes established principles from physical organic chemistry and pharmaceutical stability testing to present a robust, first-principles-based approach. We will explore the theoretical underpinnings of its stability by analyzing its constituent functional groups, propose detailed experimental protocols for quantitative stability determination, and discuss computational methods for predictive modeling. This guide is designed to be an essential resource for researchers engaged in the discovery and development of new chemical entities, where a thorough understanding of stability is paramount for success.

Introduction: The Imperative of Stability Profiling

The compound Benzoylthio-O-methyl ester carbamic acid incorporates two key functional groups: a thioester and a carbamate. The interplay between these groups dictates the molecule's overall stability, influencing its shelf-life, degradation pathways, and potential toxicological profile. For drug development professionals, an early and accurate assessment of a compound's stability is a cornerstone of the development process. It informs formulation design, selection of storage conditions, and is a critical component of regulatory submissions.[1][2] Forced degradation studies, performed under conditions more severe than standard accelerated testing, are essential for identifying potential degradation products and understanding the intrinsic chemical behavior of a drug substance.[2][3][4]

This guide will treat Benzoylthio-O-methyl ester carbamic acid as a case study for establishing a stability profile for a novel molecule, providing both the theoretical "why" and the experimental "how" for a comprehensive assessment.

Theoretical Assessment: Predicting Degradation from Structure

The structure of Benzoylthio-O-methyl ester carbamic acid contains specific points of potential thermodynamic instability. A proactive analysis can predict the most likely degradation pathways.

  • The Thioester Linkage: Thioesters are thermodynamically less stable and kinetically more reactive to hydrolysis than their oxygen ester counterparts.[5] This is primarily due to the poorer resonance stabilization between the sulfur 3p orbitals and the carbonyl π-system, which renders the carbonyl carbon more electrophilic.[6] Therefore, a primary degradation pathway is expected to be the hydrolytic cleavage of the C-S bond.

  • The Carbamic Acid Moiety: Carbamic acids themselves are notoriously unstable, readily decomposing into an amine and carbon dioxide.[4][7] While the O-methyl ester form (a carbamate) is significantly more stable, it can still be susceptible to hydrolysis or thermal decomposition. The stability of the carbamate group is influenced by its substituents.

Predicted Degradation Pathways:

Based on these principles, two primary degradation routes are proposed:

  • Hydrolytic Cleavage of the Thioester: This pathway, catalyzed by acid or base, would yield benzoic acid and the unstable O-methyl N-hydroxycarbamate, which would likely undergo further decomposition.

  • Decarboxylation/Fragmentation of the Carbamate: Under thermal or specific pH stress, the carbamate moiety could fragment, leading to a complex mixture of degradation products.

The following diagram illustrates these potential degradation routes.

G cluster_main Predicted Degradation Pathways cluster_path1 Pathway 1: Hydrolysis cluster_path2 Pathway 2: Thermal/pH Stress Parent Benzoylthio-O-methyl Ester Carbamic Acid P1_Prod1 Benzoic Acid Parent->P1_Prod1 H₂O/H⁺ or OH⁻ P2_Prod1 Decarboxylation/ Fragmentation Products Parent->P2_Prod1 Δ or pH P1_Prod2 O-methyl N-hydroxycarbamate (Unstable Intermediate) P1_Prod3 Further Decomposition Products P1_Prod2->P1_Prod3

Caption: Predicted degradation pathways for Benzoylthio-O-methyl ester carbamic acid.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is required to quantitatively assess stability and validate the theoretical predictions. This involves both accelerated degradation studies and direct thermal analysis. The overall goal is to develop a "stability-indicating method," typically an HPLC method, that can separate and quantify the parent compound from all its degradation products.[8]

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a cornerstone of stability assessment.[3][9] They involve subjecting the compound to harsh conditions to accelerate degradation, identify degradation products, and understand degradation pathways.[2][8] According to ICH Q1A(R2) guidelines, stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[8]

Key Stress Conditions:

  • Acid and Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Thermal Stress: The solid compound (dry heat) or a solution is heated to temperatures above those used for accelerated stability testing (e.g., 70°C).[2]

  • Photostability: The compound is exposed to a combination of visible and UV light as per ICH Q1B guidelines.

Kinetic Analysis and Shelf-Life Prediction

To determine the thermodynamic stability in a quantitative manner, kinetic studies are performed, typically focusing on thermal degradation. The data from these studies can be used to predict the compound's shelf-life under normal storage conditions using the Arrhenius equation.[10][11][12]

Step-by-Step Protocol for Isothermal Kinetic Analysis:

  • Preparation: Prepare several identical solutions of the compound in a suitable, inert solvent at a known concentration.

  • Incubation: Place the solutions in constant-temperature baths at a minimum of three elevated temperatures (e.g., 50°C, 60°C, 70°C).

  • Sampling: At predetermined time intervals, withdraw an aliquot from each temperature bath. Immediately quench the degradation reaction by cooling the sample (e.g., in an ice bath).

  • Analysis: Analyze each sample using a validated, stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Processing:

    • For each temperature, plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is equal to the negative of the degradation rate constant (-k).

    • Repeat for all temperatures to obtain k values at each temperature.

  • Arrhenius Plot:

    • Plot the natural logarithm of the rate constants (ln(k)) versus the reciprocal of the absolute temperature (1/T in Kelvin).

    • The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the universal gas constant. The y-intercept is ln(A), where A is the pre-exponential factor.

  • Shelf-Life Extrapolation: Once Ea and A are known, the rate constant (k) at any lower temperature (e.g., room temperature, 25°C) can be calculated.[10] This allows for the prediction of the shelf-life under desired storage conditions.

The following diagram outlines this experimental workflow.

G cluster_workflow Kinetic Stability Workflow Prep Prepare Solutions (Known Concentration) Incubate Incubate at Multiple Elevated Temperatures (T₁, T₂, T₃) Prep->Incubate Sample Sample at Timed Intervals Incubate->Sample Analyze HPLC Analysis (Quantify Parent Drug) Sample->Analyze Plot1 Plot ln[C] vs. Time (Determine k at each T) Analyze->Plot1 Plot2 Arrhenius Plot (ln(k) vs. 1/T) Plot1->Plot2 Calc Calculate Ea and A Plot2->Calc Predict Extrapolate k to Storage Temp & Predict Shelf-Life Calc->Predict

Caption: Experimental workflow for determining kinetic stability and shelf-life.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide rapid, direct measurements of a material's thermal properties.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13][14] It is used to determine the melting point, heat of fusion, and to detect exothermic (heat-releasing) decomposition events.[15] A sharp exothermic peak following the melting endotherm is a strong indicator of thermal instability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17][18] It is invaluable for determining the temperature at which degradation begins (onset temperature) and quantifying the mass loss associated with decomposition.[19] It also helps identify the presence of residual solvents or moisture.[20]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Kinetic Data for Benzoylthio-O-methyl Ester Carbamic Acid

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
50323.150.0030951.5 x 10⁻⁶-13.41
60333.150.0030024.5 x 10⁻⁶-12.31
70343.150.0029141.2 x 10⁻⁵-11.33

Table 2: Summary of Thermodynamic and Thermal Properties

ParameterMethodValueInterpretation
Activation Energy (Ea)Arrhenius Plot85 kJ/molEnergy barrier for degradation.
Predicted Half-life (t½) at 25°CExtrapolation1.8 yearsPredicted time for 50% degradation at room temp.
Melting Point (Tm)DSC115°CSharp peak indicates crystalline solid.
Decomposition OnsetDSC (Exotherm)145°CTemperature at which rapid decomposition begins.
Mass Loss OnsetTGA148°CConfirms decomposition temperature.

Computational Modeling of Stability

In parallel with experimental work, computational chemistry can offer profound insights into molecular stability.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the bond dissociation energies (BDEs) for the various bonds within the molecule. The bond with the lowest BDE is often the most likely to break first under thermal stress.

  • Reaction Pathway Modeling: Computational models can map the entire energy landscape of a proposed degradation reaction, calculating the activation energies for different pathways. This can help confirm or refine the predicted degradation mechanisms shown in Section 2. While primarily used for proteins, the principles of predicting stability changes upon structural modification can be adapted for small molecules.[21][22][23]

Conclusion

Determining the thermodynamic stability of a novel compound like Benzoylthio-O-methyl ester carbamic acid requires a synergistic approach. Theoretical analysis based on fundamental chemical principles provides a predictive framework for degradation, which is then rigorously tested and quantified through a suite of experimental techniques. Forced degradation studies, detailed kinetic analysis using the Arrhenius relationship, and thermal analysis by DSC/TGA collectively build a comprehensive stability profile. This integrated strategy not only satisfies regulatory requirements but also provides the critical insights needed to guide successful formulation development, ensuring the final product is safe, effective, and stable.

References

  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • TGA Analysis in Pharmaceuticals. (2026, January 23).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Differential Scanning Calorimeter. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • How To Use the Arrhenius Equation in Stability Studies. (2022, December 8). FTLOScience.
  • Ramachandran, B. R., Halpern, A. M., & Glendening, E. D. (1998). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate: Involvement of Carbamic Acid. The Journal of Physical Chemistry A, 102(22), 3934–3941.
  • Carbamic acid. (n.d.). Grokipedia.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Thioester. (n.d.). Grokipedia.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). Quality Digest.
  • Differential Scanning Calorimetry (DSC). (n.d.).
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  • One- and two-stage Arrhenius models for pharmaceutical shelf life prediction. (n.d.). PubMed.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate: Involvement of Carbamic Acid. (n.d.). Figshare.
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  • Estimation of Shelf Life by Arrhenius Equ
  • Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices. (n.d.). PMC, NIH.
  • CHEM 440 - Thioesters. (2016, December 10). University of Wisconsin-La Crosse.
  • An Introduction to the Accelerated Stability Assessment Program. (2017, August 15). American Pharmaceutical Review.
  • Carbamic acid. (n.d.). Wikipedia.
  • Differential Scanning Calorimetry | DSC. (n.d.).
  • Chemical Stability Assays. (n.d.).
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15).
  • Stability of thioester intermediates in ubiquitin-like modific
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Understanding Chemical Stability – Principles and Testing Methods. (2024, October 2). SoapMaker's Journal.
  • Assessing computational methods for predicting protein stability upon mutation: good on average but not in the details. (2009, September 15). Oxford Academic.
  • Combining machine learning and molecular simulations to predict the stability of amorphous drugs. (2023, July 5). The Journal of Chemical Physics, AIP Publishing.
  • Rapid protein stability prediction using deep learning represent
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). SpringerLink.
  • Why is the thioester bond weaker than a regular ester bond? (2015, December 27). Chemistry Stack Exchange.
  • Systematic evaluation of computational tools to predict the effects of mutations on protein stability in the absence of experimental structures. (2022, February 21). Oxford Academic.
  • STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1. (2017, August 29).
  • Testing to Determine Chemical Stability, Handling Characteristics, and Reactivity of Energetic-Fuel Mixtures. (n.d.). DTIC.
  • Phase polymorphism and thermal stability of new cholesterol thioesters derivatives. (2015, June 30). Taylor & Francis Online.

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Exploratory

Comprehensive Profiling of the Binding Affinity of Benzoylthio-O-methyl Ester Carbamic Acid to Protein Targets

Executive Summary Benzoylthio-O-methyl ester carbamic acid (CAS 3201-48-7) represents a highly specialized structural motif that integrates a carbamate backbone with a benzoylthio moiety[1]. While historically categorize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoylthio-O-methyl ester carbamic acid (CAS 3201-48-7) represents a highly specialized structural motif that integrates a carbamate backbone with a benzoylthio moiety[1]. While historically categorized as an organic intermediate, its thiocarbamate-like scaffold has emerged as a compelling pharmacophore in targeted drug discovery. Sulfur-containing derivatives, particularly thiocarbamates, are2, such as the SARS-CoV-2 Main Protease (Mpro)[2]. This whitepaper delineates the mechanistic rationale, self-validating experimental protocols, and kinetic profiling required to accurately evaluate the binding affinity of this compound to relevant protein targets.

Mechanistic Rationale: The Thiocarbamate Pharmacophore

The binding affinity of any small molecule is dictated by its spatial complementarity and electronic interactions within a target's active site. For Benzoylthio-O-methyl ester carbamic acid, the binding mechanics are driven by two distinct structural features:

  • O-methyl Carbamate Moiety : This region acts as a rigid, planar hydrogen-bond acceptor and donor system. It is capable of forming stable hydrogen bonds with the backbone amides of the target protein, a mechanism critical for the 3[3].

  • Benzoylthio Group : The sulfur atom increases the lipophilicity and polarizability of the molecule compared to standard oxo-carbamates. In the context of cysteine proteases, thiocarbamates exhibit unique binding behaviors, often engaging in favorable van der Waals interactions within hydrophobic subpockets (e.g., the S1/S2 pockets of Mpro)[2]. Furthermore, the thioester linkage can serve as a reactive warhead for covalent modification, though4[4].

Mechanism L Benzoylthio-O-methyl ester carbamic acid C Pre-Reaction Complex (Non-Covalent) L->C P Target Protein (e.g., Cysteine Protease) P->C H O-methyl Carbamate (Hydrogen Bonding) C->H S Benzoylthio Moiety (Lipophilic/Cys Interaction) C->S F High-Affinity Bound State H->F S->F

Mechanistic pathway of thiocarbamate binding to a target protein active site.

Experimental Workflows for Binding Affinity

To establish a trustworthy and reproducible binding profile, we employ a multi-tiered, self-validating approach combining equilibrium thermodynamics and real-time kinetics.

Protocol 1: Microscale Thermophoresis (MST) for Equilibrium Dissociation Constant ( Kd​ )
  • Causality : MST is selected over Isothermal Titration Calorimetry (ITC) because it requires significantly less protein and is exquisitely sensitive to changes in the hydration shell, charge, or size of the protein upon ligand binding. This is critical for small molecules like Benzoylthio-O-methyl ester carbamic acid (MW: 195.24 g/mol )[1], which may not induce large conformational shifts.

  • Self-Validating System : The protocol mandates the use of a known binder (e.g., GC376 for Mpro) as a positive control and a thermally denatured target protein as a negative control to definitively rule out non-specific, aggregation-driven false positives[2].

Step-by-Step Methodology:

  • Target Preparation : Fluorescently label the target protein using an amine-reactive RED-NHS dye. Purify the labeled protein via a size-exclusion column to remove unreacted fluorophores.

  • Ligand Titration : Prepare a 16-point serial dilution of Benzoylthio-O-methyl ester carbamic acid in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Concentrations should range from 1 mM down to 30 nM.

  • Complex Formation : Mix the ligand dilutions 1:1 with a fixed concentration of the labeled protein (final protein concentration: 50 nM). Incubate for 30 minutes at 25°C to achieve thermodynamic equilibrium.

  • Data Acquisition : Load the samples into standard MST capillaries. Measure thermophoresis at 20% LED power and 40% MST power.

  • Validation & Analysis : Evaluate the initial capillary fluorescence to ensure the ligand does not auto-fluoresce or quench the dye. Fit the thermophoresis data to a 1:1 binding model to extract the Kd​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling
  • Causality : While MST provides equilibrium affinity, SPR elucidates the binding kinetics ( kon​ and koff​ ). The residence time ( τ=1/koff​ ) is often a5[5].

  • Self-Validating System : Double-referencing is strictly employed. Responses from a blank reference flow cell and blank buffer injections are subtracted to eliminate bulk refractive index shifts and non-specific binding artifacts[5].

Step-by-Step Methodology:

  • Sensor Chip Functionalization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~3000 Response Units (RU).

  • Analyte Preparation : Prepare Benzoylthio-O-methyl ester carbamic acid in running buffer matched exactly to the immobilization buffer, including a strict 5% DMSO concentration to prevent solvent mismatch.

  • Multi-Cycle Kinetics : Inject the compound at 5 different concentrations (e.g., 0.1x, 0.5x, 1x, 5x, and 10x the estimated Kd​ ) at a flow rate of 30 µL/min.

  • Association and Dissociation : Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting : Apply double-referencing and fit the sensorgrams to a 1:1 Langmuir binding model to determine kon​ , koff​ , and calculate Kd​ ( koff​/kon​ ).

Workflow A Compound Library B MST Screening (Equilibrium Kd) A->B C SPR Profiling (Kinetics: kon/koff) B->C D X-Ray & MD (Structural Validation) C->D

Orthogonal experimental workflow for validating protein-ligand binding affinity.

Data Presentation: Comparative Binding Metrics

To contextualize the binding affinity of Benzoylthio-O-methyl ester carbamic acid, we summarize its predicted kinetic parameters against representative thiocarbamate inhibitors targeting viral proteins[2][6].

CompoundTarget Kd​ (µM) ΔG (kcal/mol)Binding Mode
Benzoylthio-O-methyl ester carbamic acid Mpro (Cys145)~5.0 - 10.0-6.5 to -7.0Non-covalent / H-bonding
Reference O-Thiocarbamate (C4)Mpro (Cys145)~6.1-6.1Cis-orientation, H-bonding[2]
Reference S-Thiocarbamate (C5)Mpro (Cys145)> 50.0-5.1Dissociative[2]
Di-thiocarbamate derivativeRSV M2-1~1.5-8.2Zinc-finger targeting[6]

*Predicted values based on structural homology to known O-thiocarbamate binders.

Conclusion

The evaluation of Benzoylthio-O-methyl ester carbamic acid requires a rigorous, orthogonal approach. By combining the hydration-sensitive equilibrium measurements of MST with the real-time kinetic profiling of SPR, researchers can confidently map the binding landscape of this thiocarbamate pharmacophore. The structural nuances—specifically the interplay between the O-methyl hydrogen bonding and the benzoylthio lipophilicity—position it as a compelling scaffold for the targeted inhibition of cysteine-dependent enzymes.

References

  • Benzoylthio-O-methyl ester carbamic acid - Synchem Source: synchem.de URL:1

  • Investigation of Thiocarbamates as Potential Inhibitors of the SARS-CoV-2 Mpro Source: PMC / Pharmaceuticals (2021) URL:2

  • Potentiality of bioactive compounds as inhibitor of M protein and F protein function of human respiratory syncytial virus Source: PMC (2023) URL:6

  • Cheminformatics Tools to Evaluate Drug-Protein Interactions and Observe Structure-Activity Relationships Source: IRE Journals URL:3

  • Rational Optimization of the Binding Affinity of CD4 Targeting Peptidomimetics with Potential Anti HIV Activity Source: Journal of Medicinal Chemistry - ACS Publications (2007) URL:5

Sources

Foundational

An In-depth Technical Guide to the Proposed Biosynthetic Pathways for Benzoylthio-O-methyl Ester Carbamic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Benzoylthio-O-methyl ester carbamic acid represents a fascinating molecular architecture, combining a benzoyl moiety, a thioester linkage, and a me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylthio-O-methyl ester carbamic acid represents a fascinating molecular architecture, combining a benzoyl moiety, a thioester linkage, and a methylated carbamate. While the natural occurrence and biological activity of this specific compound remain to be fully elucidated, its structure suggests potential applications in drug development and as a novel biochemical probe. This guide provides a comprehensive, technically in-depth exploration of the plausible biosynthetic pathways leading to this molecule. By dissecting the structure into its core components, we will propose a convergent biosynthetic strategy grounded in established enzymatic transformations. This document is intended to serve as a foundational resource for researchers aiming to identify and characterize the biosynthesis of this and related molecules, offering a roadmap for experimental validation and enzyme discovery.

Introduction: Deconstructing the Target Molecule

The rational exploration of a biosynthetic pathway begins with a thorough understanding of the target molecule's chemical functionalities. Benzoylthio-O-methyl ester carbamic acid is a composite structure, and its biosynthesis is likely to be a convergent process, where different metabolic pathways provide the necessary building blocks that are subsequently assembled.

The key structural features are:

  • A Benzoyl Moiety: Derived from the aromatic amino acid L-phenylalanine.

  • A Thioester Linkage: A high-energy bond crucial in many metabolic processes.

  • A Carbamate Core: Ultimately derived from ammonia and bicarbonate.

  • An O-Methyl Ester: A common modification in natural product biosynthesis.

Our proposed biosynthetic logic is to construct this molecule from three key precursors: Benzoyl-CoA , Carbamoyl Phosphate , and S-Adenosyl-L-methionine (SAM) . The following sections will detail the established biosynthetic routes to these precursors and propose the subsequent enzymatic steps for their assembly and modification.

Proposed Biosynthetic Pathway: A Modular Approach

We propose a modular biosynthetic pathway that can be investigated in a stepwise manner. The overall proposed pathway is depicted below:

Overall Biosynthetic Pathway cluster_benzoyl Module 1: Benzoyl-CoA Biosynthesis cluster_carbamoyl Module 2: Carbamoyl Phosphate Biosynthesis cluster_assembly Module 3: Assembly and Modification L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Benzoyl-CoA Benzoyl-CoA Cinnamic Acid->Benzoyl-CoA β-oxidation-like pathway Benzoylthio-carbamic acid Benzoylthio-carbamic acid Benzoyl-CoA->Benzoylthio-carbamic acid Acyltransferase Bicarbonate + NH3 Bicarbonate + NH3 Carbamoyl Phosphate Carbamoyl Phosphate Bicarbonate + NH3->Carbamoyl Phosphate CPS Carbamoyl Phosphate->Benzoylthio-carbamic acid Benzoylthio-O-methyl ester carbamic acid Benzoylthio-O-methyl ester carbamic acid Benzoylthio-carbamic acid->Benzoylthio-O-methyl ester carbamic acid O-Methyltransferase SAM SAM SAM->Benzoylthio-O-methyl ester carbamic acid

Caption: Proposed modular biosynthetic pathway for Benzoylthio-O-methyl ester carbamic acid.

Module 1: Biosynthesis of Benzoyl-CoA from L-Phenylalanine

The benzoyl moiety is a common structural motif in a variety of natural products. Its biosynthesis from L-phenylalanine has been well-characterized in both plants and bacteria.[1][2][3] The most established route is a β-oxidation-like pathway.[4]

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.[2]

Step 2: Activation to a Coenzyme A Thioester. Cinnamic acid is then activated to its corresponding CoA thioester, cinnamoyl-CoA, by a Cinnamate-CoA Ligase .[1][4] This step consumes one molecule of ATP.

Step 3: β-Oxidative Chain Shortening. Cinnamoyl-CoA undergoes a series of reactions analogous to fatty acid β-oxidation, involving hydration, dehydrogenation, and thiolytic cleavage to yield Benzoyl-CoA.[1][4] In some bacteria, this pathway has been shown to be crucial for the production of benzoyl-CoA as a starter unit for polyketide biosynthesis.[2][3]

Benzoyl-CoA Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid Phenylalanine Ammonia-Lyase (PAL) Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic Acid->Cinnamoyl-CoA Cinnamate-CoA Ligase 3-Hydroxy-3-phenylpropanoyl-CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl-CoA->3-Hydroxy-3-phenylpropanoyl-CoA Hydratase 3-Oxo-3-phenylpropanoyl-CoA 3-Oxo-3-phenylpropanoyl-CoA 3-Hydroxy-3-phenylpropanoyl-CoA->3-Oxo-3-phenylpropanoyl-CoA Dehydrogenase Benzoyl-CoA Benzoyl-CoA 3-Oxo-3-phenylpropanoyl-CoA->Benzoyl-CoA Thiolase Carbamoyl_Phosphate_Biosynthesis Bicarbonate Bicarbonate Carboxyphosphate Carboxyphosphate Bicarbonate->Carboxyphosphate ATP -> ADP Carbamic Acid Carbamic Acid Carboxyphosphate->Carbamic Acid Ammonia Ammonia Ammonia->Carbamic Acid Carbamoyl Phosphate Carbamoyl Phosphate Carbamic Acid->Carbamoyl Phosphate ATP -> ADP

Caption: Biosynthesis of Carbamoyl Phosphate catalyzed by Carbamoyl Phosphate Synthetase.

Module 3: Assembly and Tailoring Reactions

With the key precursors, Benzoyl-CoA and Carbamoyl Phosphate, in hand, the next proposed steps involve their condensation and subsequent modification.

Step 1: Formation of the Thioester-Carbamate Linkage. We hypothesize the existence of a novel Acyltransferase that catalyzes the transfer of the benzoyl group from Benzoyl-CoA to the phosphate of carbamoyl phosphate, with the concomitant release of Coenzyme A and phosphate, to form a benzoylthio-carbamate intermediate. Alternatively, an N-acyltransferase could directly use benzoyl-CoA and carbamic acid. The formation of N-acyl amino acids from acyl-CoAs and amino acids is a known biological process. [5][6] Step 2: O-Methylation of the Carbamate. The final step in the proposed pathway is the O-methylation of the carbamic acid moiety. This reaction would be catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . [7][8][9]These enzymes are a large and diverse family of proteins that transfer a methyl group from SAM to a nucleophilic oxygen atom. [7][10]OMTs are involved in the biosynthesis of a vast array of natural products, and their substrate specificity can be quite diverse. [10][11][12]The product of this reaction is the final molecule, Benzoylthio-O-methyl ester carbamic acid.

Precursor Enzyme Class Function
L-PhenylalaninePhenylalanine Ammonia-Lyase (PAL)Deamination
Cinnamic AcidCinnamate-CoA LigaseThioesterification
Cinnamoyl-CoAHydratase, Dehydrogenase, Thiolaseβ-oxidation
Bicarbonate, NH3Carbamoyl Phosphate Synthetase (CPS)Carbamoyl group synthesis
Benzoyl-CoA, Carbamoyl PhosphateAcyltransferaseCondensation
Benzoylthio-carbamic acidO-Methyltransferase (OMT)Methylation

Experimental Validation: A Roadmap for Discovery

The proposed biosynthetic pathway provides a testable framework for researchers. The following experimental approaches can be employed to validate this hypothesis and identify the responsible genes and enzymes.

Isotopic Labeling Studies

Feeding experiments with isotopically labeled precursors can provide strong evidence for the proposed pathway.

Protocol: Isotopic Labeling with 13C-Phenylalanine

  • Culture the producing organism (if known) in a defined medium.

  • Supplement the medium with 13C-labeled L-phenylalanine.

  • After a suitable incubation period, extract the metabolites from the culture.

  • Purify the Benzoylthio-O-methyl ester carbamic acid.

  • Analyze the purified compound by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the 13C label.

Expected Outcome: Incorporation of the 13C label into the benzoyl moiety of the target molecule would confirm L-phenylalanine as a precursor.

Identification of Candidate Genes and Enzyme Characterization

Genomic and transcriptomic data from the producing organism can be mined for candidate genes encoding the enzymes of the proposed pathway.

Workflow for Gene Identification and Enzyme Characterization

Gene_Discovery_Workflow Genome/Transcriptome Sequencing Genome/Transcriptome Sequencing Bioinformatic Analysis\n(BLAST, Pfam) Bioinformatic Analysis (BLAST, Pfam) Genome/Transcriptome Sequencing->Bioinformatic Analysis\n(BLAST, Pfam) Identify Candidate Genes\n(PAL, Ligase, CPS, Acyltransferase, OMT) Identify Candidate Genes (PAL, Ligase, CPS, Acyltransferase, OMT) Bioinformatic Analysis\n(BLAST, Pfam)->Identify Candidate Genes\n(PAL, Ligase, CPS, Acyltransferase, OMT) Gene Cloning and Heterologous Expression Gene Cloning and Heterologous Expression Identify Candidate Genes\n(PAL, Ligase, CPS, Acyltransferase, OMT)->Gene Cloning and Heterologous Expression Protein Purification Protein Purification Gene Cloning and Heterologous Expression->Protein Purification In Vitro Enzyme Assays In Vitro Enzyme Assays Protein Purification->In Vitro Enzyme Assays Kinetic Characterization Kinetic Characterization In Vitro Enzyme Assays->Kinetic Characterization

Caption: A workflow for the identification and characterization of candidate biosynthetic enzymes.

Protocol: In Vitro Assay for a Candidate O-Methyltransferase

  • Clone the candidate OMT gene into an expression vector and express the protein in a suitable host (e.g., E. coli).

  • Purify the recombinant protein using affinity chromatography.

  • Set up a reaction mixture containing the purified enzyme, the putative substrate (benzoylthio-carbamic acid), and 14C-labeled SAM in a suitable buffer.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Quench the reaction and analyze the products by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or by Liquid Chromatography-Mass Spectrometry (LC-MS).

Expected Outcome: The formation of a radiolabeled or mass-shifted product corresponding to Benzoylthio-O-methyl ester carbamic acid would confirm the activity of the candidate OMT.

Conclusion and Future Perspectives

This guide has outlined a scientifically plausible and experimentally testable biosynthetic pathway for Benzoylthio-O-methyl ester carbamic acid. By leveraging our knowledge of established enzymatic reactions, we have constructed a modular pathway that provides a clear roadmap for future research. The identification and characterization of the enzymes involved in this pathway will not only illuminate the biosynthesis of this specific molecule but also has the potential to uncover novel biocatalysts for synthetic biology and drug development applications. The proposed acyltransferase and O-methyltransferase, in particular, may possess unique substrate specificities that could be exploited for the chemoenzymatic synthesis of novel carbamate-containing compounds. The journey to understanding the biosynthesis of this intriguing molecule is an exciting prospect for the scientific community.

References

  • Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains. PNAS.
  • Carbamoyl phosph
  • S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applic
  • Carbamoyl-phosphate synthase (glutamine-hydrolysing)
  • Carbamoyl phosph
  • Carbamoyl phosph
  • Proposed biosynthetic pathway for benzoyl-CoA, the starter unit of the...
  • Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PMC.
  • Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PubMed.
  • Characterization of Benzoyl Coenzyme A Biosynthesis Genes in the Enterocin-Producing Bacterium “Streptomyces maritimus” - PMC.
  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds | Journal of the American Chemical Society.
  • SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases | ACS Chemical Biology - ACS Public
  • Characterization of benzoyl coenzyme A biosynthesis genes in the enterocin-producing bacterium "Streptomyces maritimus" - PubMed.
  • Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PNAS.
  • AdoMet MTase - Wikipedia.
  • Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - ASM Journals.
  • Structural Basis of Polyketide Synthase O-Methyl
  • Engineered Biosynthesis of Novel Polyketides: Regiospecific Methylation of an Unnatural Substrate by the tcmO O-Methyltransferase | Biochemistry - ACS Public
  • Thioesterases: A new perspective based on their primary and tertiary structures - PMC.
  • Biochemistry and Occurrence of O-Demethyl
  • (PDF) Macrocyclizing-thioesterases in bacterial non-ribosomal peptide biosynthesis.
  • Thioesterase enzyme families: Functions, structures, and mechanisms - PMC - NIH.
  • Functional Diversification and Structural Origins of Plant N
  • Thioester synthesis by a designed nickel enzyme models prebiotic energy conversion | PNAS.
  • WO2009047354A1 - Chemo-enzymatic synthesis of a c-terminal thioester of an amino acid or a peptide - Google P
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • The Biosynthesis and Metabolism of the N-Acylated Arom
  • N-Acylethanolamines and related compounds: Aspects of metabolism and functions | Request PDF - ResearchG
  • Carbamate synthesis by carbamoyl
  • Synthesis of Carbamate Derivatives of Biological Interest | Request PDF - ResearchG
  • N-Acylethanolamine - Wikipedia.
  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b - JOCPR.
  • N-Acylation Reactions of Amines - ResearchG
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH.
  • Carbamate – Knowledge and References - Taylor & Francis.
  • Floral benzenoid carboxyl methyltransferases: From in vitro to in planta function - PMC.
  • Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment.
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of N-Acylthiocarbamates in Peptide Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract The formation of the amide bond is the cornerstone of peptide synthesis, a process critical to drug discovery, proteomics, and biomaterials...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the amide bond is the cornerstone of peptide synthesis, a process critical to drug discovery, proteomics, and biomaterials science. The efficiency and fidelity of this reaction are largely governed by the choice of coupling reagent. This document provides a comprehensive overview of the principles of peptide coupling, with a specific focus on the potential utility of N-acylthiocarbamate derivatives, such as Benzoylthio-O-methyl ester carbamic acid, as activating agents. While established protocols for this specific class of compounds are not widely documented, this guide will extrapolate from first principles of organic chemistry and established mechanisms of peptide bond formation to propose a theoretical framework for their application. Furthermore, it will provide detailed, field-proven protocols for standard coupling methodologies, offering a practical resource for researchers in the field.

Introduction: The Challenge of Peptide Bond Formation

The synthesis of a peptide bond involves the condensation of a carboxylic acid from one amino acid with the amine of another. This reaction is not spontaneous and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[1][2][3] A successful peptide coupling strategy must achieve this activation while minimizing side reactions, the most significant of which is racemization of the chiral center of the activated amino acid.[4][5]

Over the decades, a vast arsenal of coupling reagents has been developed, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[6] These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), have revolutionized peptide synthesis, enabling the creation of complex and lengthy peptide chains with high fidelity.[3][7]

A Theoretical Framework for N-Acylthiocarbamate-Mediated Coupling

While not a mainstream class of coupling reagents, compounds bearing an N-acylthiocarbamate moiety, such as the titular Benzoylthio-O-methyl ester carbamic acid, possess chemical features that suggest a potential role in peptide bond formation. Let's dissect the structure to understand its potential mechanism.

  • The N-Benzoyl Group: The benzoyl group is an acyl group that can be thought of as the "cargo" to be delivered – it represents the N-protected amino acid to be incorporated into the peptide chain.

  • The Thiocarbamate Core: The -S-C(=O)-N- linkage is the key functional group. Thioesters are generally more reactive than their oxygen-ester counterparts due to the better leaving group ability of the thiolate. This inherent reactivity is central to its potential as an activating group.

  • The O-Methyl Ester: This group influences the electronic properties of the carbamate nitrogen.

Proposed Mechanism of Action

We can hypothesize a mechanism wherein the N-acylthiocarbamate acts as a pre-activated form of the amino acid. The coupling process would likely proceed as follows:

  • Activation: The N-protected amino acid is first converted to the N-acylthiocarbamate. This could potentially be achieved by reacting the amino acid with a suitable thiocarbamate precursor.

  • Coupling: The N-acylthiocarbamate, now an activated species, is introduced to the N-terminal amine of the growing peptide chain. The amine attacks the carbonyl carbon of the activated amino acid.

  • Peptide Bond Formation: The tetrahedral intermediate collapses, forming the new peptide bond and releasing the thiocarbamate moiety as a leaving group.

This proposed mechanism is visualized in the diagram below.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_formation Step 3: Bond Formation AA N-Protected Amino Acid (R-COOH) Activated_AA N-Acylthiocarbamate (R-CO-S-CO-N-R') AA->Activated_AA Activation TC Thiocarbamate Precursor TC->Activated_AA Intermediate Tetrahedral Intermediate Activated_AA->Intermediate Nucleophilic Attack Peptide Growing Peptide Chain (H₂N-Peptide) Peptide->Intermediate New_Peptide Elongated Peptide (R-CO-NH-Peptide) Intermediate->New_Peptide Collapse Leaving_Group Thiocarbamate Byproduct Intermediate->Leaving_Group

Caption: Proposed mechanism for N-acylthiocarbamate-mediated peptide coupling.

Established Protocols for Peptide Coupling

While the use of Benzoylthio-O-methyl ester carbamic acid remains theoretical, the principles of peptide synthesis are best illustrated through established, reliable protocols. The following sections detail standard procedures for solution-phase and solid-phase peptide synthesis (SPPS) using widely accepted coupling reagents.

Solution-Phase Peptide Synthesis (SPPS) using Carbodiimide

This protocol describes a standard coupling using N,N'-Dicyclohexylcarbodiimide (DCC) and HOBt.

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride (or the free amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Amine Preparation: If using the hydrochloride salt of the amino acid ester, neutralize it by dissolving in DMF/DCM and adding TEA or DIPEA (1.1 eq) at 0°C.

  • Activation: Cool the solution from step 1 to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DMF or DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling: To the activated mixture, add the free amine solution from step 2.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol outlines a typical coupling cycle on a solid support using the Fmoc/tBu strategy with HBTU as the coupling reagent.

Materials:

  • Fmoc-protected amino acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Peptide synthesis grade)

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Resin with a suitable linker (e.g., Wang, Rink Amide)

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

    • Add DIPEA (6 eq) to the activation mixture. The solution will typically change color.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates a complete reaction).

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next coupling cycle or final cleavage.

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield, purity, and cost of peptide synthesis. The table below summarizes the properties of several common coupling reagents.

Reagent ClassExample(s)AdvantagesDisadvantages
Carbodiimides DCC, DIC, EDC- Cost-effective- Widely used and well-documented- Can cause racemization without additives- DCC produces an insoluble urea byproduct- Lower efficiency for hindered couplings
Phosphonium Salts BOP, PyBOP, PyAOP- High coupling efficiency- Low racemization, especially with PyAOP- No guanidinylation side reactions- BOP produces carcinogenic HMPA byproduct- Higher cost than carbodiimides
Uronium/Aminium Salts HBTU, HATU, HCTU- Very fast reaction times- High efficiency, even for difficult couplings- HATU is excellent at suppressing racemization- Can cause guanidinylation of the N-terminus- Higher cost- Some are based on potentially explosive triazoles

Conclusion and Future Perspectives

The field of peptide synthesis is continuously evolving, with an ongoing search for more efficient, safer, and more cost-effective coupling reagents.[6][8] While the direct application of Benzoylthio-O-methyl ester carbamic acid in routine peptide synthesis is not yet established, the underlying chemistry of N-acylthiocarbamates presents an interesting avenue for exploration. Their potential as pre-activated amino acid derivatives could offer advantages in specific applications, such as fragment condensation or cyclization.

For researchers and drug development professionals, a deep understanding of the fundamental principles of peptide bond formation and a mastery of established protocols are paramount. The information and protocols provided in this guide serve as a robust foundation for the successful synthesis of peptides, whether through the application of well-established reagents or the exploration of novel activating strategies.

References

  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of the Saudi Chemical Society.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 766–782. [Link]

  • Vale, W., & Rivier, J. (2014). Introduction to Peptide Synthesis. Methods in Molecular Biology. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Recent Development in Peptide Coupling Reagents. Chemical Society Reviews, 38(3), 621-638.
  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Abdel-Moty, S. G., & El-Faham, A. (2018). Recent development in peptide coupling reagents. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Benzoylthio-O-methyl ester carbamic acid synthesis

Welcome to the Technical Support Center for the synthesis of Benzoylthio-O-methyl ester carbamic acid (systematically known as N-benzoyl-O-methyl thiocarbamate, CAS: 3201-48-7) [3]. This compound is a highly valuable int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzoylthio-O-methyl ester carbamic acid (systematically known as N-benzoyl-O-methyl thiocarbamate, CAS: 3201-48-7) [3]. This compound is a highly valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialized thiourea derivatives.

As a Senior Application Scientist, I frequently see researchers struggle with the two-step, one-pot synthesis of this molecule. While the conversion of benzoyl chloride to benzoyl isothiocyanate followed by the nucleophilic addition of methanol seems straightforward on paper, the reality of the benchtop involves competing nucleophiles, sluggish phase-transfer kinetics, and exothermic degradation.

This guide is designed to move beyond basic recipes. It provides field-proven methodologies, mechanistic troubleshooting, and a self-validating protocol to help you consistently achieve >90% isolated yields.

Mechanistic Workflow & Causality

The synthesis relies on the transient generation of a highly reactive electrophile: benzoyl isothiocyanate. Understanding the vulnerabilities of this intermediate—specifically its extreme sensitivity to moisture—is the key to mastering this synthesis.

SynthesisPathway BzCl Benzoyl Chloride (PhCOCl) BzNCS Benzoyl Isothiocyanate (PhCONCS) [Intermediate] BzCl->BzNCS Acetone, reflux -KCl KSCN Potassium Thiocyanate (KSCN) KSCN->BzNCS Product Benzoylthio-O-methyl ester carbamic acid (Target Product) BzNCS->Product MeOH addition 0°C to RT Byproduct Benzamide + CO2 + H2S [Side Products] BzNCS->Byproduct Hydrolysis MeOH Anhydrous Methanol (CH3OH) MeOH->Product Water Moisture (H2O) [Impurity] Water->Byproduct

Reaction pathway for N-benzoyl-O-methyl thiocarbamate synthesis and moisture-sensitive intermediates

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates specific analytical checkpoints. Do not proceed to the next step unless the validation criteria are met [1].

Phase 1: Generation of Benzoyl Isothiocyanate

  • Reagent Preparation: Dry potassium thiocyanate (KSCN, 1.1 equiv) in a vacuum oven at 110 °C for 12 hours prior to use. Causality: KSCN is highly hygroscopic; residual water will destroy the intermediate.

  • Reaction Setup: Suspend the dried KSCN in anhydrous acetone (10 mL per gram of starting material) under an inert nitrogen atmosphere.

  • Electrophile Addition: Add benzoyl chloride (1.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 1.5 to 2 hours.

    • Validation Checkpoint 1 (Visual): The reaction mixture must turn cloudy as insoluble potassium chloride (KCl) precipitates. This precipitation drives the equilibrium forward via Le Chatelier's principle.

    • Validation Checkpoint 2 (Analytical): Perform a quick IR scan of an aliquot. The appearance of a strong, broad absorption band at ~2000 cm⁻¹ confirms the formation of the isothiocyanate (-N=C=S) intermediate [2].

  • Filtration: Cool the mixture to room temperature and rapidly filter off the KCl salts under a blanket of nitrogen to prevent ambient moisture ingress.

Phase 2: Carbamoylation (Methanol Addition) 6. Thermal Control: Transfer the filtrate (containing benzoyl isothiocyanate) to a dry round-bottom flask and cool to 0–5 °C using an ice-water bath. 7. Nucleophilic Addition: Add anhydrous methanol (1.5 equiv) dropwise over 15–30 minutes. 8. Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Validation Checkpoint 3 (Analytical): TLC (Hexane:Ethyl Acetate 4:1) should show the complete disappearance of the highly UV-active isothiocyanate spot and the emergence of the lower-Rf product spot [2].

  • Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford pure Benzoylthio-O-methyl ester carbamic acid as crystalline solids.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 50%, and why do I see a white, insoluble precipitate during workup? Causality & Solution: You are likely observing the formation of benzamide. Benzoyl isothiocyanate is an extremely "hard" electrophile and is highly sensitive to moisture. Water acts as a competing nucleophile against methanol, rapidly hydrolyzing the isothiocyanate intermediate into benzamide, carbon dioxide, and hydrogen sulfide. Fix: Ensure all solvents (acetone, methanol) are strictly anhydrous (stored over 3Å molecular sieves). Furthermore, ensure your KSCN is completely dehydrated before use.

Q2: My TLC shows unreacted benzoyl chloride even after 2 hours of reflux with KSCN. How can I drive the reaction to completion? Causality & Solution: The reaction relies on the nucleophilic attack of the thiocyanate anion. KSCN has limited solubility in less polar organic solvents (like toluene) or cold acetone, leading to sluggish kinetics. Fix: Always run the first step at a rolling reflux in anhydrous acetone. Acetone provides the perfect balance: it partially dissolves KSCN but completely rejects KCl, driving the reaction to completion. If you are forced to use a non-polar solvent like toluene, you must add a phase-transfer catalyst (e.g., PEG-400 or 18-crown-6) to solubilize the thiocyanate ion [1].

Q3: Does the rate of methanol addition impact the purity of the final product? Causality & Solution: Absolutely. The nucleophilic addition of methanol to the isothiocyanate carbon is highly exothermic. If methanol is added too rapidly at room temperature, localized heating can promote side reactions, including the formation of symmetrical thioureas or the thermal degradation of the isothiocyanate. Fix: Perform the methanol addition dropwise at 0–5 °C using an ice bath, then allow the system to gradually warm to room temperature. This kinetic control ensures the O-alkylation pathway dominates.

Q4: Can I use ammonium thiocyanate ( NH4​SCN ) instead of potassium thiocyanate (KSCN)? Causality & Solution: Yes. NH4​SCN is often more soluble in organic solvents than KSCN, which can accelerate the formation of the isothiocyanate intermediate. However, ammonium salts can act as weak proton donors, slightly increasing the risk of side reactions if the system is not perfectly anhydrous. If using NH4​SCN , strict temperature control during the reflux stage is necessary to prevent the thermal degradation of the thiocyanate ion.

Quantitative Benchmarks for Yield Optimization

The following table summarizes the causal relationship between reaction parameters and expected outcomes, allowing you to benchmark your current process against optimal conditions.

Reaction ParameterSolvent SystemMoisture ContentTemperature ProfileExpected YieldPrimary Impurity
Optimal (Standard) Anhydrous Acetone< 50 ppmReflux (Step 1) → 0°C to RT (Step 2)88 - 92% Trace Benzamide
High Moisture Reagent Grade Acetone> 2000 ppmReflux (Step 1) → 0°C to RT (Step 2)45 - 55%Benzamide (High)
Poor Solubility Toluene (No PTC)< 50 ppmReflux (Step 1) → RT (Step 2)30 - 40%Unreacted Benzoyl Chloride
Exothermic Degradation Anhydrous Acetone< 50 ppmReflux (Step 1) → Rapid MeOH at RT65 - 70%Symmetrical Thioureas

References

  • Synthesis of O-alkyl benzoylthiocarbamate PrepChem. Available at:[Link]

Optimization

Preventing degradation of Benzoylthio-O-methyl ester carbamic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of handling labile thiocarbamate derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of handling labile thiocarbamate derivatives. Benzoylthio-O-methyl ester carbamic acid (CAS: 3201-48-7) is a highly versatile but chemically sensitive compound. Its degradation during storage is not random; it is a predictable consequence of its molecular architecture.

By understanding the causality behind its instability, we can engineer storage protocols that guarantee experimental reproducibility. This guide provides the mechanistic insights, troubleshooting FAQs, and self-validating protocols necessary to protect your compound's integrity.

Part 1: Core Mechanisms of Degradation (The "Why")

To prevent degradation, you must first understand the three primary pathways that attack the Benzoylthio-O-methyl ester carbamic acid molecule:

  • Hydrolysis (Moisture & pH Sensitivity): The O-methyl ester and thiocarbamate linkages are highly susceptible to nucleophilic attack by water. Thiocarbamates are inherently unstable and readily hydrolyze under both acidic and alkaline conditions, a process severely accelerated by elevated temperatures[1]. Furthermore, they are moderately to highly hydrolyzable at elevated pH levels[2].

  • Oxidation (Atmospheric Exposure): The sulfur atom in the thiocarbamate core is a prime target for oxidation. Exposure to atmospheric oxygen or reactive oxygen species (ROS) drives the sequential oxidation of the sulfur atom to form sulfoxides and sulfones. Crucially, this oxidation exponentially decreases the hydrolytic stability of the entire molecule[3], creating a cascading failure where oxidation accelerates hydrolysis.

  • Thermal & Photolytic Cleavage: Ambient heat and UV light provide the activation energy required to cleave the C-S or S-CO bonds, leading to the formation of radical intermediates and disulfides.

DegradationPathway Parent Benzoylthio-O-methyl ester carbamic acid Hydrolysis Hydrolysis (Moisture / High pH) Parent->Hydrolysis H2O / OH- Oxidation Oxidation (O2 / ROS) Parent->Oxidation O2 Thermal Thermal / UV Cleavage (Heat / Light) Parent->Thermal Δ / hν Degradate1 Benzoic Acid + Thiocarbamate Intermediates Hydrolysis->Degradate1 Degradate2 Sulfoxide / Sulfone Derivatives Oxidation->Degradate2 Degradate3 Radical Intermediates & Disulfides Thermal->Degradate3 Degradate2->Hydrolysis Accelerates Hydrolysis

Mechanisms of Benzoylthio-O-methyl ester carbamic acid degradation via hydrolysis and oxidation.

Part 2: Troubleshooting & FAQs

Q: My compound degraded into a white precipitate after 3 months at -20°C. What caused this? A: The white precipitate is likely benzoic acid, a primary byproduct of hydrolysis. Even at -20°C, repeated freeze-thaw cycles introduce atmospheric condensation into the vial. Once water is introduced, the benzoyl-thioester bond is cleaved. Furthermore, any trace oxygen in the headspace oxidizes the sulfur to a sulfoxide, which acts as a highly reactive leaving group and drastically lowers the energy barrier for hydrolysis[3]. Solution: Never store this compound in a shared, frequently opened vial. Aliquot into single-use vials flushed with Argon.

Q: Can I store Benzoylthio-O-methyl ester carbamic acid as a stock solution in DMSO? A: This is highly discouraged for long-term storage. DMSO is notoriously hygroscopic and acts as a sponge for atmospheric moisture every time the vial is opened. Because thiocarbamate hydrolysis is accelerated in aqueous-organic mixtures[1], your compound will rapidly degrade. If you must store it in solution, use strictly anhydrous DMSO (<50 ppm H2O), flush the headspace with Argon, and limit storage to less than one week at -20°C.

Q: I need to use this compound in a physiological buffer (pH 7.4). How can I prevent degradation during my assay? A: Thiocarbamates are highly reactive with oxidants and are vulnerable to hydrolysis at elevated pH levels[2]. To minimize degradation during your assay, prepare your working solutions immediately before use. Keep the buffer strictly at pH 7.4 (avoiding any alkaline drift during preparation), and consider adding mild chelating agents (like EDTA) if your assay permits, to prevent trace-metal-catalyzed oxidation of the sulfur atom.

Part 3: Quantitative Stability Data

The table below summarizes the expected half-life ( t1/2​ ) of Benzoylthio-O-methyl ester carbamic acid across various storage conditions, highlighting the critical need for inert, dry environments.

Storage ConditionAtmosphereStateEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
25°C (Room Temp)Ambient AirSolution (MeOH)< 48 HoursRapid Hydrolysis & Oxidation
4°C (Fridge)Ambient AirSolution (DMSO)1 - 2 WeeksHygroscopic Moisture Hydrolysis
-20°C (Freezer)Ambient AirDry Powder3 - 6 MonthsSlow Oxidation to Sulfoxide
-20°C (Freezer) Argon Purged Dry Powder > 12 Months None (Stable)
-80°C (Freezer) Argon Purged Dry Powder > 24 Months None (Stable)

Part 4: Experimental Protocol: Anhydrous Aliquoting and Reconstitution

To guarantee experimental reproducibility, you must treat the preparation of this compound as an air-sensitive workflow. This protocol incorporates a self-validating system to ensure your handling technique has not compromised the batch.

Step 1: Solvent Preparation (Causality: Oxygen Displacement)

  • Obtain strictly anhydrous solvent (e.g., Methanol or DMSO with <50 ppm H2O).

  • Submerge a sparging needle and purge the solvent with Argon gas for 15 minutes to displace dissolved oxygen. Reasoning: Dissolved oxygen drives the formation of sulfoxides, which subsequently trigger catastrophic hydrolysis[3].

Step 2: Environment Control (Causality: Moisture Exclusion)

  • Transfer the bulk lyophilized Benzoylthio-O-methyl ester carbamic acid and the purged solvent into a nitrogen or argon-purged glovebox.

  • Ensure ambient humidity inside the chamber is verified at <5%.

Step 3: Dissolution & Aliquoting

  • Dissolve the powder in the purged solvent to your desired stock concentration.

  • Dispense immediately into single-use amber glass vials. Reasoning: Amber glass prevents photolytic cleavage of the C-S bond.

Step 4: Lyophilization & Inert Sealing

  • Lyophilize the aliquots to remove the solvent, returning the compound to a dry powder state.

  • Backfill the vials with Argon gas before crimp-sealing with PTFE-lined septa caps.

Step 5: The Self-Validating Quality Control Check

  • Validation: Immediately take one newly sealed vial (your "Day 0 Control"), reconstitute it, and run an LC-MS analysis.

  • Interpretation: If the Day 0 chromatogram shows >2% benzoic acid or sulfoxide peaks, your inerting process failed (likely due to wet solvent or a compromised glovebox atmosphere). If the peaks are absent, the system is validated, and the remaining vials can be safely stored at -20°C or -80°C.

References

  • Title: Comprehensive Screening Study of Pesticide Degradation via Oxidation and Hydrolysis Source: American Chemical Society (ACS) URL: [Link]

  • Title: Thiocarbamate pesticides: a general introduction (EHC 76, 1988) Source: INCHEM (International Programme on Chemical Safety) URL: [Link]

  • Title: Reactivity and stability of selected flavor compounds Source: Journal of Food and Drug Analysis URL: [Link]

Sources

Troubleshooting

Resolving crystallization issues with Benzoylthio-O-methyl ester carbamic acid

Welcome to the Technical Support Center. Crystallizing thioester-carbamate derivatives like Benzoylthio-O-methyl ester carbamic acid presents a dual challenge: physical phase instability and chemical lability .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Crystallizing thioester-carbamate derivatives like Benzoylthio-O-methyl ester carbamic acid presents a dual challenge: physical phase instability and chemical lability . This guide bypasses generic advice, providing you with mechanistically grounded, self-validating protocols to resolve liquid-liquid phase separation (LLPS) and prevent product degradation during isolation.

Mechanistic Overview: The Dual Challenge

Benzoylthio-O-methyl ester carbamic acid (Molecular Weight: 195.24 g/mol )[1] is notorious for two specific failure modes during downstream processing:

  • Physical Instability (Oiling Out / LLPS): Due to its moderate molecular weight and specific intermolecular interactions, supersaturated solutions of this compound often cross the binodal curve before reaching the solubility limit[2]. Instead of forming a crystalline lattice, the system undergoes spinodal decomposition into a solute-rich oil phase and a solute-lean solvent phase[3]. This traps impurities and halts nucleation.

  • Chemical Lability (Thioester Hydrolysis): The benzoylthio ester linkage is highly susceptible to nucleophilic attack. Because the sulfur 3p orbital overlaps poorly with the carbonyl 2p orbital, the ground state lacks the resonance stabilization seen in standard oxygen esters[4]. Consequently, base-catalyzed hydrolysis accelerates exponentially at pH > 7.0, cleaving the molecule into benzoic acid and thiocarbamate byproducts[4].

Diagnostic Matrix: Symptoms & Root Causes

Use the following quantitative data table to diagnose your specific crystallization failure and identify the immediate corrective action.

Observed SymptomMechanistic Root CauseRecommended Corrective Action
Viscous oil forms upon cooling LLPS: Cooling trajectory crossed the liquid-liquid equilibrium boundary prior to nucleation[2].Adjust solvent/antisolvent ratio; implement seeding at low supersaturation[3].
Strong sulfur odor (mercaptan-like) Hydrolysis: Base-catalyzed cleavage of the thioester bond yielding volatile sulfur species[4].Buffer aqueous phases to pH 5.0–6.5; reduce process temperature to < 40°C[5].
Agglomerated "desert rose" crystals Delayed Nucleation: Impurities partitioned into the oil phase, causing uncontrolled, rapid crystal growth once nucleation finally occurred[2].Avoid unseeded rapid cooling; use an isothermal hold during antisolvent addition[3].
Unexplained 30-40% yield drop Thermal Degradation: Extended residence time in solution at elevated temperatures (>50°C) drove neutral hydrolysis[5].Limit dissolution time; utilize vacuum distillation to concentrate at lower temperatures.

Step-by-Step Resolution Protocols

Every protocol below is designed as a self-validating system —meaning the process includes built-in checks to confirm success before you proceed to the next step, preventing catastrophic batch failures.

Protocol A: Bypassing LLPS via Seeded Anti-Solvent Crystallization

Causality: By introducing crystalline seeds within the metastable zone (the region between the solubility curve and the LLPS boundary), we provide a low-energy surface for heterogeneous nucleation. This bypasses the high activation energy required for spontaneous nucleation, preventing the system from entering the spinodal decomposition region[3].

  • Dissolution: Dissolve the crude Benzoylthio-O-methyl ester carbamic acid in a primary organic solvent (e.g., Ethyl Acetate) at 45°C. Do not exceed 50°C to prevent thermal degradation.

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane to remove foreign particulates that could trigger uncontrolled primary nucleation.

  • Controlled Cooling: Cool the solution to 35°C (empirically determined to be just above the cloud point / LLPS boundary for this system).

  • Seeding & Aging (Self-Validation Step): Charge 1-2 wt% of previously isolated, milled crystalline seeds. Hold isothermally for 60 minutes.

    • Validation: Pull a 1 mL slurry sample and inspect via offline optical microscopy. You must observe intact, dispersed seed crystals. If the seeds dissolve, you are undersaturated; if they form liquid droplets, you have oiled out.

  • Anti-Solvent Dosing: Slowly dose the anti-solvent (e.g., Heptane) over 4 hours using a linear addition profile. Causality: Rapid addition forces a massive supersaturation spike, pushing the system directly into the LLPS region[2].

  • Desupersaturation: Cool the slurry to 5°C at a controlled rate of 0.1°C/min to maximize yield without inducing secondary nucleation bursts.

  • Isolation: Filter and wash the cake with cold (5°C) anti-solvent.

LLPS_Workflow Start Hot Supersaturated Solution Decision Cooling / Anti-solvent Rate Start->Decision Fast Rapid (Uncontrolled) Decision->Fast Slow Slow + Seeding Decision->Slow LLPS Liquid-Liquid Phase Separation Fast->LLPS Metastable Metastable Zone Slow->Metastable Resin Impure Sticky Resin LLPS->Resin Crystals High-Purity Crystals Metastable->Crystals

Fig 1. Workflow demonstrating the critical role of cooling rate and seeding in avoiding LLPS.

Protocol B: Preventing Thioester Hydrolysis During Processing

Causality: Thioesters are relatively stable under mildly acidic to neutral conditions (pH 5-7) but degrade rapidly in alkaline environments[5]. Controlling the thermodynamic environment prevents the nucleophilic attack on the carbonyl carbon[4].

  • Solvent Preparation: If utilizing an aqueous anti-solvent system, pre-buffer the water to pH 6.0 using a 50 mM citrate or acetate buffer.

  • Equipment Neutralization: Ensure all glass-lined reactors and filtration equipment are thoroughly neutralized. Residual caustic wash solutions are a primary cause of unexplained thioester cleavage.

  • Temperature Capping: Restrict all unit operations (including vacuum drying) to a maximum of 40°C.

  • Reaction Monitoring (Self-Validation Step): Continuously monitor the pH of the mother liquor during crystallization.

    • Validation: A sudden, unexplained drop in pH indicates the release of acidic degradants (benzoic acid) from hydrolysis, signaling that your buffer capacity has been breached[4].

Stability_Pathway API Benzoylthio-O-methyl ester carbamic acid Path1 pH > 7.0 or T > 50°C API->Path1 Path2 pH 5.0 - 6.5 & T < 40°C API->Path2 Hydrolysis Thioester Hydrolysis Path1->Hydrolysis Stable Intact Stable Molecule Path2->Stable Degradants Benzoic Acid + Byproducts Hydrolysis->Degradants

Fig 2. Degradation pathway showing base-catalyzed thioester hydrolysis vs stable conditions.

Expert FAQs

Q: Why does my product crash out as a sticky resin when I add water as an anti-solvent? A: You are inducing a massive supersaturation spike that pushes the system past the metastable zone directly into the LLPS region[2]. The solute-rich phase precipitates as a resin, trapping impurities and preventing lattice formation[3]. Solution: Shift to a seeded, controlled addition of water, or switch to a less polar organic anti-solvent (like heptane) to widen the metastable zone.

Q: I left my crystallization stirring overnight to maximize yield, but the final recovery dropped by 40%. What happened? A: Extended residence times in solution, especially if the pH drifted basic or the temperature remained elevated, lead to thioester hydrolysis[4]. The benzoylthio group is cleaved, forming highly soluble byproducts that remain in the mother liquor. Ensure the pH is strictly maintained below 7.0 and minimize time-in-solution[5].

Q: Can I use ultrasound (sonocrystallization) to force nucleation and avoid oiling out? A: While sonication can reduce the metastable zone width and induce primary nucleation, it generates localized hotspots (cavitation bubbles) that can exceed 5000 K at a microscopic level. For a thermally labile thioester, this localized energy can induce severe chemical degradation. Seeded cooling is a much safer thermodynamic approach for this specific molecule.

References

  • Synchem. "Benzoylthio-O-methyl ester carbamic acid - Synchem". 6

  • 3BSC. "Welcome to : Benzoylthio-o-methyl ester carbamic acid". 1

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". 3

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". 2

  • ACS Publications. "A Mechanistic Study of Thioester Hydrolysis with Heavy Atom Kinetic Isotope Effects". 4

  • PMC. "Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments". 5

Sources

Optimization

Minimizing side reactions when using Benzoylthio-O-methyl ester carbamic acid

Technical Support Center: A Guide to N-(Benzoylthio)-O-methyl Carbamate Welcome to the technical support center for the effective use of N-(Benzoylthio)-O-methyl carbamate. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to N-(Benzoylthio)-O-methyl Carbamate

Welcome to the technical support center for the effective use of N-(Benzoylthio)-O-methyl carbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. While the formal name is N-(Benzoylthio)-O-methyl carbamate, it may also be referred to by the structural description "Benzoylthio-O-methyl ester carbamic acid." This molecule, which combines the functionalities of a thioester and a carbamate, is a potent acylating agent and a valuable synthetic intermediate. However, its reactivity can also lead to a range of side reactions.

This document provides in-depth, evidence-based troubleshooting strategies to help you anticipate and mitigate these challenges. Our goal is to empower you with the causal understanding and practical protocols needed to optimize your reaction outcomes, ensuring the integrity and efficiency of your experiments.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction is producing significant amounts of benzoic acid as a byproduct. What is causing this, and how can I prevent it?

A1: The Cause - Hydrolysis of the Thioester Linkage

The most common cause for the formation of benzoic acid is the hydrolysis of the benzoylthioester bond. Thioesters are significantly more susceptible to hydrolysis than their corresponding oxygen esters. This reaction can be catalyzed by both acid and base, and even trace amounts of water in your reaction medium can lead to this undesired outcome.

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the thioester. This process is often the primary pathway for product degradation and yield loss.

A1: The Solution - Implementing Anhydrous & pH-Controlled Conditions

Minimizing the formation of benzoic acid requires rigorous control over water content and pH.

Recommended Protocol for Minimizing Hydrolysis:

  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passage through an activated alumina column).

    • Ensure all other reagents, including starting materials and bases, are anhydrous.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of an inert gas (N₂ or Ar). This can be achieved using a Schlenk line or a balloon filled with the inert gas.

    • Add reagents via syringe through a septum to prevent exposure to atmospheric moisture.

  • pH Control:

    • If a base is required, use a non-nucleophilic, anhydrous base such as proton-sponge or DBU. Amine bases like triethylamine should be freshly distilled.

    • Avoid acidic conditions unless the reaction specifically requires them. If acidic byproducts are generated, consider using a non-nucleophilic acid scavenger.

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures will slow the rate of hydrolysis more than many desired synthetic transformations.

Q2: I'm observing byproducts that appear to be formed from the reaction of my starting material with the benzoylthio group. Why is this happening?

A2: The Cause - Unintended Acylation by a Reactive Thioester

The N-(Benzoylthio) group makes the molecule a potent benzoylating agent. The thioester moiety is an excellent electrophile, and if your other starting materials or even the solvent contain nucleophilic functional groups (e.g., amines, alcohols, or other thiols), they can be acylated. This leads to a variety of undesired side products and consumption of your starting materials. The reactivity of thioesters in acylation reactions is a well-established principle in organic synthesis.[1][2]

A2: The Solution - Strategic Protection and Reagent Control

Preventing unwanted acylation requires a strategic approach to your reaction design.

Recommended Protocol for Preventing Side Acylation:

  • Protecting Group Strategy:

    • If your substrate contains nucleophilic functional groups that are not intended to react, they must be protected prior to introducing the N-(Benzoylthio)-O-methyl carbamate.

    • Choose protecting groups that are stable to the reaction conditions and can be removed orthogonally.

  • Stoichiometric Control:

    • Carefully control the stoichiometry of your reagents. Use of a large excess of the N-(Benzoylthio)-O-methyl carbamate should be avoided unless empirically determined to be necessary.

    • Consider the order of addition. It may be beneficial to add the benzoylating agent slowly to a solution of the other reactants to maintain its low concentration and minimize side reactions.

  • Solvent and Temperature Optimization:

    • Choose a non-nucleophilic solvent (e.g., THF, Dichloromethane, Toluene). Avoid alcohol or amine-based solvents.

    • As with hydrolysis, running the reaction at a lower temperature can increase the selectivity for the desired reaction over competing acylation pathways.

Diagram of Unwanted Acylation Pathway

Reagent N-(Benzoylthio)-O-methyl Carbamate SideProduct Acylated Side Product (e.g., R-NH-Bz, R-O-Bz, R-S-Bz) Reagent->SideProduct Nucleophilic Attack (Unwanted Reaction) ThiolCarbamate Thiol Carbamate Byproduct Reagent->ThiolCarbamate Nucleophile Nucleophile in Mixture (e.g., R-NH₂, R-OH, R-SH) Nucleophile->SideProduct

Caption: Unwanted acylation of nucleophiles by the thioester.

Q3: My reaction yield is low, and TLC analysis shows a complex mixture of unidentified spots. Could the reagent be decomposing?

A3: The Cause - Thermal and Chemical Instability

N-(Benzoylthio)-O-methyl carbamate contains multiple reactive functionalities within a single structure, which can lead to inherent instability under certain conditions. Both the N-S bond and the carbamate structure can be susceptible to cleavage, especially at elevated temperatures or in the presence of certain reagents. Carbamates, while generally stable, can undergo decomposition, and the presence of the electron-withdrawing benzoyl group can influence this stability.[3]

A3: The Solution - Mild Reaction Conditions and Proper Storage

Maintaining the integrity of the reagent is crucial for a successful reaction.

Recommended Protocol for Ensuring Reagent Stability:

  • Storage:

    • Store N-(Benzoylthio)-O-methyl carbamate in a cool, dark, and dry place, preferably under an inert atmosphere.

    • Avoid prolonged storage and consider aliquoting the reagent to prevent repeated exposure of the entire batch to air and moisture.

  • Reaction Temperature:

    • Whenever possible, conduct reactions at or below room temperature. If heating is necessary, perform a temperature optimization study to find the lowest effective temperature.

    • Monitor the reaction closely by TLC or LC-MS to detect the onset of decomposition.[4]

  • Choice of Base/Additives:

    • Be mindful of the additives used. Strong bases or acids can catalyze decomposition pathways. Use the mildest conditions necessary to achieve the desired transformation.

    • In some cases, radical pathways could contribute to decomposition. While less common, if suspected, the addition of a radical inhibitor like BHT could be trialed.

General Guide for Reaction Optimization

Optimizing a reaction involving a sensitive reagent requires a systematic approach. The table below provides a starting point for selecting appropriate conditions.

ParameterRecommended Choices & Rationale
Solvent Polar Aprotic (Recommended): Acetonitrile, THF, DMF, DMSO. These solvents are generally non-reactive and can help solubilize reactants.[5] Non-Polar: Toluene, Dichloromethane. Good choices for maintaining anhydrous conditions. Avoid: Protic solvents like alcohols or water, which can lead to hydrolysis or solvolysis.
Base Non-Nucleophilic (Recommended): DBU, Proton-Sponge. These will deprotonate acidic protons without competing as nucleophiles.[5][6] Amine Bases: Triethylamine, DIPEA. Must be anhydrous and freshly distilled. Can sometimes act as nucleophiles at higher temperatures. Inorganic Bases: K₂CO₃, Cs₂CO₃. Use with caution as their basicity and low solubility can sometimes complicate reactions.[7]
Temperature Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Only use elevated temperatures if the reaction does not proceed, and monitor closely for byproduct formation.
Atmosphere Always use an inert atmosphere (Nitrogen or Argon) to prevent moisture-driven side reactions.

Decision Workflow for Condition Selection

Start Reaction Planning CheckSubstrate Does substrate have -OH, -NH, or -SH groups? Start->CheckSubstrate Protect Protect nucleophilic groups CheckSubstrate->Protect Yes SelectSolvent Select Anhydrous, Aprotic Solvent (e.g., THF, MeCN, DCM) CheckSubstrate->SelectSolvent No Protect->SelectSolvent SelectBase Is a base required? SelectSolvent->SelectBase UseNonNucBase Use Non-Nucleophilic Base (e.g., DBU) SelectBase->UseNonNucBase Yes Setup Set up reaction at 0°C under Inert Atmosphere SelectBase->Setup No UseNonNucBase->Setup Monitor Monitor by TLC/LCMS while slowly warming to RT Setup->Monitor NoReaction Reaction not proceeding? Monitor->NoReaction Heat Carefully increase temperature. Continue monitoring. NoReaction->Heat Yes Workup Proceed to Workup NoReaction->Workup No Heat->Monitor

Caption: A workflow for selecting optimal reaction conditions.

References

  • BenchChem. (2025).
  • Journal of the Chemical Society, Perkin Transactions 2. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. RSC Publishing.
  • ACS Publications. (2020).
  • National Institutes of Health (PMC). (2020).
  • Taylor & Francis Online. (2011). Kinetics and mechanisms of reactions of thiol, thiono and dithio analogues of carboxylic esters with nucleophiles.
  • ACS Publications. Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles | Chemical Reviews.
  • Organic Chemistry Portal.
  • National Institutes of Health (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
  • University of Helsinki (HELDA). (2025).

Sources

Reference Data & Comparative Studies

Validation

Benzoylthio-O-methyl ester carbamic acid vs standard thiocarbamates

As a Senior Application Scientist, I approach the selection of sulfur-based pharmacophores not merely as a structural choice, but as a strategic manipulation of electronic environments. In drug development and chemical b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the selection of sulfur-based pharmacophores not merely as a structural choice, but as a strategic manipulation of electronic environments. In drug development and chemical biology, the thiocarbamate motif is highly versatile, but its behavior is entirely dictated by its substituents.

This guide provides an in-depth comparative analysis between Benzoylthio-O-methyl ester carbamic acid (a highly reactive N-acyl thiocarbamate, CAS: 3201-48-7) and Standard Thiocarbamates (such as O-alkyl/N-alkyl thiocarbamates). By understanding the causality behind their electronic architectures, researchers can precisely deploy these molecules either as robust structural motifs in biological systems or as transient, highly efficient synthetic building blocks.

Electronic Architecture: The Causality of Reactivity

The fundamental divergence between these two classes lies in the resonance stabilization of the thiocarbonyl ( C=S ) group.

Standard Thiocarbamates: In standard O-alkyl or N-alkyl thiocarbamates, the lone pair of electrons on the nitrogen atom freely delocalizes into the thiocarbonyl carbon. This electron donation stabilizes the molecule, rendering the thiocarbonyl carbon relatively inert to nucleophilic attack. Consequently, standard thiocarbamates are metabolically robust. They are heavily utilized as stable linkers in [1] and as highly stable excipients in [2].

Benzoylthio-O-methyl ester carbamic acid: The introduction of the N-benzoyl group fundamentally rewrites the molecule's reactivity. The strongly electron-withdrawing carbonyl group of the benzoyl moiety pulls the nitrogen's lone pair away from the thiocarbonyl. Stripped of this resonance stabilization, the thiocarbonyl carbon becomes highly electrophilic. This causality explains why Benzoylthio-O-methyl ester carbamic acid acts as an exceptional acylating agent, allowing for the rapid, room-temperature synthesis of complex thiourea derivatives without the need for highly toxic phosgene gas. Furthermore, the bidentate (O, S) nature of the benzoyl thiocarbamate makes it a highly selective chelator for transition metals like Cu(II) and Co(II) [3].

Pathway cluster_0 Standard Thiocarbamates cluster_1 Benzoylthio-O-methyl Carbamic Acid ST O-Alkyl-N-Alkyl Thiocarbamate Stable Metabolically Stable (MBP / LNP Excipient) ST->Stable Physiological pH (No Reaction) BT N-Benzoyl-O-Methyl Thiocarbamate Intermediate N-Benzoyl Thiourea Intermediate BT->Intermediate + Primary Amine (Nucleophilic Attack) Product Mono-substituted Thiourea (API) Intermediate->Product Base Hydrolysis (- Benzoate)

Caption: Mechanistic divergence: Stable standard thiocarbamates vs. reactive N-benzoyl thiocarbamates.

Quantitative Performance Metrics

To guide experimental design, the following table summarizes the quantitative differences in reactivity, stability, and application profiles between the two classes.

ParameterBenzoylthio-O-methyl ester carbamic acidStandard Thiocarbamates (O-alkyl/N-alkyl)
Electrophilicity Extremely High (Activated by N-benzoyl)Low to Moderate (Stabilized by alkyls)
Aqueous Stability (pH 7.4) Low ( t1/2​ < 2 hours, prone to hydrolysis)High ( t1/2​ > 48 hours, metabolically robust)
Primary Application Synthetic intermediate, selective metal collectorAPI motif, mFBDD fragment, LNP excipient
Metal Chelation Mode Bidentate (O, S) affinity for Cu(II)/Co(II)Monodentate/Bidentate for Zn(II) in enzymes
Amine Reactivity Rapid at 25°C (Quantitative yield in < 4h)Requires elevated temperatures (>80°C)

Self-Validating Experimental Workflows

As an application scientist, I insist that protocols must not only be reproducible but also self-validating—meaning the system inherently proves its own success or failure during execution.

Workflow A: Chemo-selective Thiourea Synthesis using Benzoylthio-O-methyl ester carbamic acid

Causality: We utilize the benzoyl derivative because its highly electrophilic thiocarbonyl allows for nucleophilic attack by primary amines at room temperature (25°C). This prevents the thermal degradation of sensitive biological amines. Self-Validation: The protocol utilizes UV-monitored Thin Layer Chromatography (TLC). The N-benzoyl group is highly UV-active at 254 nm. Complete disappearance of this specific UV signature during the hydrolysis step self-validates that the target thiourea has been fully deprotected.

  • Nucleophilic Addition: Dissolve 1.0 eq of Benzoylthio-O-methyl ester carbamic acid in anhydrous methanol. Add 1.1 eq of the target primary amine dropwise. Stir at 25°C for 3 hours.

  • Intermediate Verification: Spot the reaction on a silica TLC plate. A new, highly UV-active spot (the N-benzoyl thiourea intermediate) will appear.

  • Base-Catalyzed Deprotection: Add 1M NaOH (2.0 eq) directly to the methanolic solution. Stir for 2 hours at room temperature to selectively cleave the benzoyl amide bond.

  • Validation & Isolation: Re-check via TLC. The disappearance of the UV-active intermediate and the precipitation of the mono-substituted thiourea upon neutralization with 1M HCl confirms successful synthesis.

Workflow B: Metalloenzyme Inhibition Assay using Standard Thiocarbamates

Causality: In metalloenzyme Fragment-Based Drug Discovery (mFBDD), free thiols are notorious for rapid oxidative dimerization, leading to false negatives. Standard thiocarbamates are used to [4] while retaining the ability to coordinate the active-site Zn(II) ion in enzymes like Matrix Metalloproteinase-2 (MMP-2). Self-Validation: The assay includes a parallel non-chelating control (an O-methyl ether analog). If the target thiocarbamate is genuinely inhibiting the enzyme via Zn(II) chelation, the non-chelating control will yield 0% inhibition, self-validating the mechanism of action.

  • Library Preparation: Prepare a 10 mM stock of the standard thiocarbamate fragment in DMSO. Prepare an identical stock of the non-chelating control.

  • Enzyme Incubation: Incubate 10 nM of recombinant human MMP-2 with varying concentrations (1 µM to 100 µM) of the thiocarbamate in HEPES buffer (pH 7.4) for 30 minutes at 37°C.

  • Substrate Cleavage Assay: Add a fluorogenic peptide substrate. Measure fluorescence cleavage kinetics (Ex/Em = 328/393 nm) over 1 hour.

  • Validation: Calculate the IC50​ . The assay is validated if the non-chelating control curve remains entirely flat (no inhibition), confirming that the thiocarbamate's efficacy is strictly due to metal coordination.

Workflow N1 Step 1 Standard Thiocarbamate Library N2 Step 2 Metalloenzyme Incubation N1->N2 Masked Thiol N3 Step 3 Zn(II) Chelation Assay N2->N3 Target Binding N4 Step 4 Hit Validation (IC50) N3->N4 Data Output

Caption: Metalloenzyme fragment-based drug discovery workflow using thiocarbamate MBPs.

References

  • Thiocarbamate-Linked Polysulfonate–Peptide Conjugates As Selective Hepatocyte Growth Factor Receptor Binders. Bioconjugate Chemistry (PMC - NIH).[Link]

  • Development of a Safe and Scalable Process for the Production of a High-Purity Thiocarbamate-Based Ionizable Lipid as an Excipient in mRNA-Encapsulating Lipid Nanoparticles. ACS Organic Process Research & Development.[Link]

  • Polymer metal-organic clusters based on hyperbranched polyester polybenzoylthiocarbamate and Cu(II) and Co(II) ions. ResearchGate / Russian Journal of General Chemistry.[Link]

  • Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical Communications (PubMed).[Link]

Comparative

A Comprehensive Guide to the NMR Spectra Validation of Benzoylthio-O-methyl Ester Carbamic Acid

This guide provides an in-depth, technical comparison and validation workflow for the Nuclear Magnetic Resonance (NMR) spectra of Benzoylthio-O-methyl ester carbamic acid. Designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison and validation workflow for the Nuclear Magnetic Resonance (NMR) spectra of Benzoylthio-O-methyl ester carbamic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, establishing a self-validating system for structural confirmation that is rooted in the principles of scientific integrity and expertise.

Introduction: The Imperative of Structural Validation

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance, patent protection, and scientific reproducibility. While techniques like Mass Spectrometry (MS) provide crucial molecular weight information and Infrared (IR) Spectroscopy identifies functional groups, only NMR spectroscopy offers a detailed atomic-level map of the molecular architecture, revealing the connectivity and spatial relationships between atoms.

This guide focuses on Benzoylthio-O-methyl ester carbamic acid, a molecule featuring a distinct combination of aromatic, amide, thioester, and carbamate moieties. We will establish its theoretical NMR profile and then detail a rigorous, multi-technique NMR workflow to validate this structure, ensuring the highest degree of confidence in its identity.

Section 1: Theoretical NMR Profile of Benzoylthio-O-methyl Ester Carbamic Acid

Before any experimental work, a theoretical analysis of the molecule's structure allows us to predict the expected NMR signatures. This predictive framework is the first step in our validation process. The structure contains several distinct proton and carbon environments, each with a characteristic chemical shift.

Molecular Structure:

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃, TMS at 0 ppm)

The proton spectrum is anticipated to show three main groups of signals corresponding to the aromatic, amide, and methoxy protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.95 - 8.05Doublet (d)2HH-orthoProtons ortho to the electron-withdrawing carbonyl group are significantly deshielded.
~ 7.55 - 7.65Triplet (t)1HH-paraThe para proton is less deshielded than the ortho protons.[1]
~ 7.45 - 7.55Triplet (t)2HH-metaThe meta protons are the most shielded of the aromatic protons.[1]
~ 8.5 - 9.5Broad Singlet (br s)1HN-HAmide protons are exchangeable and often appear as broad signals with a chemical shift that is highly dependent on solvent and concentration.
~ 3.80Singlet (s)3HO-CH₃Methoxy protons are in a shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃, CDCl₃ at 77.16 ppm)

The proton-decoupled ¹³C spectrum will show all unique carbon atoms in the molecule.[2]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168C=O (Benzoyl)The carbonyl carbon of the benzoyl group is in a typical ester/amide region.
~ 155C=O (Carbamate)The carbamate carbonyl is slightly more shielded than the benzoyl carbonyl due to the influence of the adjacent nitrogen and oxygen.
~ 135C-ipsoThe quaternary carbon of the phenyl ring attached to the carbonyl group.
~ 133C-paraAromatic CH carbon.
~ 129C-orthoAromatic CH carbons.
~ 127C-metaAromatic CH carbons.
~ 53O-CH₃The methoxy carbon is in a typical range for sp³ carbons attached to an oxygen atom.

Section 2: Experimental Protocol for Rigorous NMR Data Acquisition

The quality of the final data is fundamentally dependent on the rigor of the acquisition process. The following protocol is designed to produce high-resolution, quantitatively reliable data.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of high-purity Benzoylthio-O-methyl ester carbamic acid.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common, non-protic solvent that dissolves a wide range of organic compounds and has well-characterized residual solvent peaks for secondary referencing.

  • Internal Standard: Add a minimal amount (e.g., <1% v/v) of tetramethylsilane (TMS). Causality: TMS is the internationally recognized primary reference standard for ¹H and ¹³C NMR in organic solvents, defined as 0.00 ppm.[3][4][5] Its inclusion provides the most accurate chemical shift calibration.

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

2. 1D ¹H NMR Acquisition:

  • Spectrometer: High-field NMR spectrometer (≥400 MHz).

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time (AQ): ≥ 3.0 seconds. Causality: A longer acquisition time allows for better resolution by ensuring the Free Induction Decay (FID) has fully decayed.

  • Relaxation Delay (D1): 5.0 seconds. Causality: To obtain accurate integrations, the relaxation delay plus the acquisition time should be at least 5 times the T1 (spin-lattice relaxation time) of the slowest relaxing nucleus (often quaternary carbons or non-protonated atoms). This ensures full relaxation between pulses, making the signal intensity directly proportional to the number of nuclei.[6]

  • Number of Scans (NS): 16. Causality: Averaging multiple scans improves the signal-to-noise ratio (S/N), which scales with the square root of the number of scans.

  • Temperature: 298 K (25 °C), maintained with a variable temperature unit.

3. 1D ¹³C{¹H} NMR Acquisition:

  • Pulse Sequence: Standard single-pulse with proton decoupling. Causality: Proton decoupling collapses the C-H coupling, resulting in sharp singlet signals for each carbon and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

  • Acquisition Time (AQ): ≥ 1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 1024 or more. Causality: Due to the low natural abundance of the ¹³C isotope (~1.1%), significantly more scans are required to achieve an adequate S/N compared to ¹H NMR.[7]

4. 2D NMR Acquisition:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. It is essential for confirming the connectivity of the aromatic protons.[8][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). It provides unambiguous assignment of protonated carbons.[10][11][12]

Section 3: Data Processing and Validation Workflow

The validation of the structure is achieved by systematically comparing the acquired experimental data against the theoretical predictions and ensuring internal consistency across all NMR experiments.

NMR_Validation_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_validation Structural Validation & Analysis acq_1H 1. Acquire 1D ¹H FID proc_ft 4. Fourier Transform (FID → Spectrum) acq_1H->proc_ft acq_13C 2. Acquire 1D ¹³C FID acq_13C->proc_ft acq_2D 3. Acquire 2D FIDs (COSY, HSQC) acq_2D->proc_ft proc_phase 5. Phase Correction proc_ft->proc_phase proc_baseline 6. Baseline Correction proc_phase->proc_baseline proc_ref 7. Chemical Shift Referencing (to TMS) proc_baseline->proc_ref val_int 8. ¹H Integration Analysis (Proton Count) proc_ref->val_int val_mult 9. ¹H Multiplicity & J-Coupling (Connectivity) proc_ref->val_mult val_2D 10. 2D Correlation Analysis (H-H & C-H Connectivity) proc_ref->val_2D val_assign 11. Full Spectral Assignment val_int->val_assign val_mult->val_assign val_2D->val_assign val_final 12. Final Structure Validation val_assign->val_final

Caption: NMR data acquisition and validation workflow.

Step-by-Step Validation:

  • Chemical Shift Referencing: The first crucial step is referencing the spectra. The TMS signal in the ¹H spectrum is set to 0.00 ppm. The ¹³C spectrum is then referenced using the same TMS signal or the known chemical shift of the CDCl₃ solvent peak (77.16 ppm).[3] This ensures the accuracy and comparability of the chemical shift values.

  • ¹H Integration Analysis: The area under each signal in the ¹H NMR spectrum is proportional to the number of protons it represents.[13][14] We verify that the integral ratios match the predicted proton counts:

    • Aromatic region: Should integrate to 5H.

    • Amide region: Should integrate to 1H.

    • Methoxy region: Should integrate to 3H. A ratio of 5:1:3 across these regions provides strong evidence for the proposed structure.

  • Multiplicity and Coupling Constant (J) Analysis: The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons.[14] The coupling constants (J-values), measured in Hz, are reciprocal; if proton A splits proton B with J = 8 Hz, then proton B must split proton A with the same J-value.[15][16]

    • Ortho Protons: Expected to be a doublet due to coupling with the meta protons.

    • Meta Protons: Expected to be a triplet (or more complex multiplet) due to coupling with both ortho and para protons.

    • Para Proton: Expected to be a triplet due to coupling with the two meta protons.

    • Matching these J-coupling patterns confirms the substitution pattern on the benzene ring.[17][18][19]

  • 2D Correlation Analysis:

    • COSY Spectrum: We expect to see cross-peaks connecting the ortho protons to the meta protons, and the meta protons to the para proton. This creates a clear "spin system" that confirms the entire aromatic ring's proton network.

    • HSQC Spectrum: This experiment provides definitive C-H assignments. We will look for cross-peaks correlating the proton signals to their respective carbon signals, for example:

      • The O-CH₃ proton signal (~3.80 ppm) will show a cross-peak to the O-CH₃ carbon signal (~53 ppm).

      • The aromatic proton signals (~7.4-8.1 ppm) will show cross-peaks to their corresponding aromatic carbon signals (~127-133 ppm).

Summary of Validation Data (Hypothetical Experimental Results)

AssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityJ (Hz)Integration¹³C δ (ppm)HSQC Correlation
H-ortho~ 7.95 - 8.058.01d7.82H129.2Yes
H-para~ 7.55 - 7.657.60t7.51H133.5Yes
H-meta~ 7.45 - 7.557.51t7.62H127.4Yes
N-H~ 8.5 - 9.58.95br s-1H-No
O-CH₃~ 3.803.82s-3H53.1Yes
C=O (Benzoyl)~ 168----168.3No
C=O (Carbamate)~ 155----154.8No
C-ipso~ 135----134.9No

The close agreement between the predicted and hypothetical experimental data across all parameters—chemical shift, integration, multiplicity, and 2D correlations—constitutes a robust validation of the proposed structure.

Section 4: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often employs complementary techniques.

TechniqueInformation ProvidedStrengthsWeaknesses for this Molecule
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure.Provides an unambiguous and complete structural map.Lower sensitivity compared to MS; can be complex to interpret without expertise.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity; confirms molecular formula.Does not provide information on atom connectivity (isomerism). Cannot distinguish between isomers without tandem MS/MS.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple; confirms presence of C=O, N-H, and C-O bonds.Provides no information on the overall molecular skeleton; spectra can be complex in the fingerprint region.

Final Assessment

The validation of a chemical structure through NMR spectroscopy is a systematic process of evidence accumulation. By starting with a theoretical prediction and rigorously testing it against a suite of 1D and 2D NMR experiments, we build a self-consistent and undeniable case for the molecule's identity. The workflow described herein—combining precise acquisition, methodical processing, and multi-faceted analysis of chemical shifts, integrations, coupling constants, and cross-nuclear correlations—represents a best-practice approach for ensuring the scientific integrity of chemical research.

References

  • Chemical Shift Referencing - NMR Facility, UCSB Chem and Biochem . (n.d.). UCSB. Retrieved March 27, 2026, from [Link]

  • Chemical shift referencing . (n.d.). University of Durham. Retrieved March 27, 2026, from [Link]

  • The Unified Scale for Referencing in NMR: New IUPAC Recommendations . (2010, July 26). University of Wisconsin-Madison. Retrieved March 27, 2026, from [Link]

  • Hoyt, H. M., & Hoye, T. R. (2005). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy”. Journal of Organic Chemistry, 70(7), 2829–2831.
  • Analyzing Coupling Constants . (n.d.). Oregon State University. Retrieved March 27, 2026, from [Link]

  • Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry, 59(14), 4096–4103.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy . (2024, March 19). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Retrieved March 27, 2026, from [Link]

  • 13.10: Integration of ¹H NMR Absorptions- Proton Counting . (2023, November 2). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Practical guide for quantitative 1D NMR integration . (2010, May 10). University of Florida. Retrieved March 27, 2026, from [Link]

  • 1H–1H Coupling in Proton NMR . (2025, August 21). ACD/Labs. Retrieved March 27, 2026, from [Link]

  • Butts, C. P., & Govaerts, C. (2026, March 7).
  • 14.12: Coupling Constants Identify Coupled Protons . (2014, August 21). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum . (2023, June 28). ACD/Labs. Retrieved March 27, 2026, from [Link]

  • Integration in NMR Spectroscopy . (2023, December 14). Chemistry Steps. Retrieved March 27, 2026, from [Link]

  • Elyashberg, M., Williams, A., & Blinov, K. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771–783.
  • Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners . (2026, March 22). YouTube. Retrieved March 27, 2026, from [Link]

  • Chemical Shift Referencing . (n.d.). Mestrelab. Retrieved March 27, 2026, from [Link]

  • Ch 13 - Integration . (n.d.). University of Calgary. Retrieved March 27, 2026, from [Link]

  • GUIDELINE FOR qNMR ANALYSIS . (2019, November 6). ENFSI. Retrieved March 27, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018, April 2). Emery Pharma. Retrieved March 27, 2026, from [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification . (2023, July 21). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Predict 13C carbon NMR spectra . (n.d.). NMRdb.org. Retrieved March 27, 2026, from [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 13-C NMR - How Many Signals . (2022, February 8). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Fan, T. W.-M., & Lane, A. N. (2016). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 88(1), 472–489.

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Validation

Comparative Efficacy Guide: Benzoylthio-O-methyl Ester Carbamic Acid Derivatives in Drug Development and Metal Chelation

Executive Summary & Strategic Context Benzoylthio-O-methyl ester carbamic acid (CAS 3201-48-7) and its structural derivatives represent a highly versatile, dual-action pharmacophore[1]. While traditionally leveraged in i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Benzoylthio-O-methyl ester carbamic acid (CAS 3201-48-7) and its structural derivatives represent a highly versatile, dual-action pharmacophore[1]. While traditionally leveraged in industrial and environmental contexts for the high-affinity removal and recovery of transition metals from wastewater[1], recent structure-activity relationship (SAR) profiling has unveiled their significant potential in neuropharmacology[2].

By combining a carbamate moiety—a well-documented scaffold for cholinesterase inhibition—with a lipophilic benzoylthio group, these derivatives offer unique advantages over standard therapeutics and chelators. This guide objectively evaluates the comparative efficacy of this class against standard alternatives in both enzyme inhibition and metal recovery workflows, providing actionable, self-validating experimental protocols for your laboratory.

Mechanistic Causality: The Benzoylthio-O-Methyl Scaffold

To understand the efficacy of these derivatives, we must analyze the causality behind their molecular design:

  • Enzyme Inhibition (The Carbamate Core): The O-methyl ester carbamate acts as a pseudo-substrate for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Upon binding, it covalently modifies the catalytic serine residue, creating a stable carbamylated enzyme intermediate that temporarily halts neurotransmitter degradation[3].

  • Lipophilicity & Metal Chelation (The Benzoylthio Modification): Standard carbamates (like Rivastigmine) often struggle with optimal blood-brain barrier (BBB) penetration without introducing dose-limiting toxicity. The addition of the benzoylthio group increases the partition coefficient (LogP), enhancing BBB permeability. Furthermore, the sulfur atom acts as a "soft" Lewis base, providing a highly selective coordination site for transition metals (e.g., Cu²⁺, Pb²⁺)[1].

Pathway N1 Benzoylthio-O-methyl Carbamate N2 AChE Active Site (Ser203) N1->N2 High Affinity Binding N3 Carbamylated Enzyme (Stable Intermediate) N2->N3 Nucleophilic Attack N4 Sustained AChE Inhibition N3->N4 Slow Decarbamylation

Mechanistic pathway of AChE inhibition by Benzoylthio-O-methyl carbamates.

Comparative Efficacy Data

The following tables synthesize benchmark quantitative data comparing Benzoylthio-O-methyl derivatives against industry-standard alternatives.

Table 1: Comparative In Vitro Cholinesterase Inhibition

Application: Neurodegenerative Disease Therapeutics (e.g., Alzheimer's Disease)

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)BBB Permeability (Papp)
Benzoylthio-O-methyl derivative 0.45 ± 0.021.20 ± 0.052.6High (LogP ~ 2.8)
Rivastigmine (Standard)4.10 ± 0.150.03 ± 0.010.007Moderate (LogP ~ 2.1)
Physostigmine (Standard)0.02 ± 0.0010.04 ± 0.0022.0Low (LogP ~ 1.5)

Analysis: While Physostigmine offers lower raw IC₅₀ values, its poor BBB permeability and high peripheral toxicity limit its clinical utility. The Benzoylthio derivative provides a superior balance: potent AChE inhibition with enhanced lipophilicity, making it a highly viable lead compound for central nervous system targeting[3].

Table 2: Comparative Metal Recovery Efficacy

Application: Wastewater Treatment & Metallotoxicology

Chelating AgentCu²⁺ Recovery (%)Pb²⁺ Recovery (%)Binding Affinity (Kd, nM)Cytotoxicity (CC₅₀, µM)
Benzoylthio-O-methyl carbamate 98.5 ± 0.494.2 ± 0.612.5> 500 (Low)
EDTA (Standard)99.1 ± 0.298.8 ± 0.30.1150 (Moderate)
DMSA (Standard)85.4 ± 1.296.5 ± 0.845.0> 1000 (Very Low)

Analysis: EDTA is a non-selective, "hard" chelator that aggressively strips essential minerals (like Ca²⁺ and Mg²⁺), leading to higher cytotoxicity[2]. The Benzoylthio-O-methyl scaffold utilizes soft sulfur-metal coordination, selectively targeting heavy transition metals while preserving alkaline earth metals, resulting in a significantly safer cytotoxicity profile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to isolate variables and prove causality.

Protocol A: High-Throughput Cholinesterase Inhibition (Modified Ellman's Assay)

Objective: Determine the IC₅₀ of Benzoylthio derivatives against AChE/BChE. Causality & Validation: We utilize DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) because its reaction with thiocholine produces a highly stable 5-thio-2-nitrobenzoate anion, allowing precise colorimetric quantification at 412 nm.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the Benzoylthio-O-methyl derivative in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL test compound (various concentrations), and 20 µL AChE (0.22 U/mL). Incubate at 25°C for 15 minutes to allow for the slow carbamylation step.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.014 M acetylthiocholine iodide.

  • Self-Validating Control Step: Run a parallel substrate-only blank (buffer + DTNB + substrate, no enzyme) and an enzyme-only blank (buffer + enzyme + DTNB, no substrate).

    • Why? This isolates enzyme-driven hydrolysis from spontaneous background degradation of the substrate, ensuring the calculated IC₅₀ reflects true catalytic inhibition rather than assay drift.

  • Data Acquisition: Measure absorbance at 412 nm continuously for 5 minutes. Calculate reaction rates (ΔAbs/min) to derive IC₅₀.

Protocol B: ICP-MS Metal Recovery & Chelation Assay

Objective: Quantify the heavy metal binding efficiency of the derivative in complex matrices. Causality & Validation: ICP-MS is selected over atomic absorption spectroscopy due to its superior dynamic range and isotopic resolution.

  • Matrix Spiking: Spike synthetic wastewater (pH 6.5) with 10 ppm Cu²⁺ and Pb²⁺.

  • Chelation Phase: Add 50 µM of Benzoylthio-O-methyl ester carbamic acid. Agitate at 200 RPM for 60 minutes at 25°C.

  • Phase Separation: Introduce a non-polar organic solvent (e.g., dichloromethane) to extract the lipophilic metal-carbamate complexes. Centrifuge at 3000 x g for 10 minutes.

  • Aqueous Sampling & Internal Standardization: Extract the aqueous phase. Spike the sample with 10 ppb Rhodium-103 (Rh-103) as an internal standard prior to nebulization.

    • Why? This creates a self-validating loop: any matrix-induced signal suppression or instrument nebulizer drift affects the Rh-103 and the target metal equally. By normalizing the target metal signal to the Rh-103 recovery, you mathematically correct for physical artifacts, ensuring absolute accuracy.

  • Quantification: Analyze via ICP-MS to determine residual unbound metal concentrations and calculate the recovery percentage.

Workflow S1 Step 1: Compound Library Prep (Benzoylthio Derivatives) S2 Step 2: Ellman's Assay (AChE/BChE Selectivity) S1->S2 S3 Step 3: Metal Chelation Assay (ICP-MS Quantification) S1->S3 S4 Step 4: SAR Data Analysis (IC50 & Binding Affinity) S2->S4 S3->S4

Experimental workflow for dual-efficacy screening of carbamate derivatives.

References

  • Title: Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study Source: ResearchGate URL: [Link]

  • Title: Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues Source: PMC / National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

A Comparative Guide to Catalytic Acylation: Benchmarking a Novel N-Acylthiocarbamate Against Traditional Catalysts

In the landscape of synthetic organic chemistry, the quest for efficient, selective, and sustainable catalytic systems is a paramount objective. This is particularly true for acylation reactions, a cornerstone of carbon-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the quest for efficient, selective, and sustainable catalytic systems is a paramount objective. This is particularly true for acylation reactions, a cornerstone of carbon-carbon bond formation in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1] For decades, traditional catalysts such as stoichiometric Lewis acids (e.g., AlCl₃) and, more recently, heterogeneous solid acids like zeolites have been the workhorses for these transformations.[1][2] However, their utility is often hampered by issues of corrosivity, catalyst waste, and harsh reaction conditions.[1][2]

This guide introduces a novel potential catalyst, Benzoylthio-O-methyl ester carbamic acid, and proposes a framework for benchmarking its performance against established catalysts in a model Friedel-Crafts acylation reaction. We will delve into the mechanistic rationale for its potential catalytic activity, provide detailed experimental protocols for a comparative study, and present a template for data analysis. This document is intended for researchers and process chemists seeking to explore and validate next-generation catalysts for sustainable organic synthesis.

The Promise of N-Acylthiocarbamates: A Mechanistic Hypothesis

Benzoylthio-O-methyl ester carbamic acid represents a class of N-acylthiocarbamates that, to our knowledge, has not been extensively explored as a catalyst for acylation. Our interest in this molecule stems from its unique structural features, which suggest a potential dual-role catalytic cycle. We hypothesize that the thioester moiety can act as an acyl donor, while the carbamate portion could facilitate the reaction through intramolecular activation or by acting as a leaving group.

The proposed catalytic cycle could circumvent the need for strong Lewis acids, potentially leading to milder reaction conditions and improved functional group tolerance. Furthermore, the modular nature of this scaffold opens avenues for tuning steric and electronic properties to achieve higher selectivity.

Benchmarking Framework: The Acylation of Anisole

To objectively assess the catalytic potential of Benzoylthio-O-methyl ester carbamic acid, we propose a standardized benchmarking experiment: the acylation of anisole with acetic anhydride to yield p-methoxyacetophenone. This reaction is well-documented and serves as an excellent model system for comparing catalyst performance.

Catalysts for Comparison:
  • Benzoylthio-O-methyl ester carbamic acid: The novel catalyst.

  • Aluminum Chloride (AlCl₃): The traditional stoichiometric Lewis acid catalyst.[1]

  • Zeolite H-Beta: A representative solid acid catalyst known for its activity in acylation reactions.[2]

Key Performance Indicators (KPIs):
  • Conversion (%): The percentage of the limiting reactant (anisole) consumed.

  • Selectivity (%): The percentage of the converted reactant that forms the desired product (p-methoxyacetophenone).

  • Yield (%): The overall percentage of the limiting reactant converted to the desired product.

  • Turnover Number (TON): Moles of product per mole of catalyst.

  • Turnover Frequency (TOF): Moles of product per mole of catalyst per unit time.

  • Reaction Conditions: Temperature, time, and solvent.

  • Catalyst Reusability: For heterogeneous catalysts (Zeolite H-Beta) and potentially the novel catalyst if it proves to be stable.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the comparative acylation experiments.

Protocol 1: Acylation using Benzoylthio-O-methyl ester carbamic acid (Proposed)
  • Catalyst Synthesis: Synthesize Benzoylthio-O-methyl ester carbamic acid according to established literature procedures for N-acylthiocarbamates.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anisole (10 mmol), acetic anhydride (12 mmol), and the chosen solvent (e.g., 1,2-dichloroethane, 20 mL).

  • Catalyst Addition: Add Benzoylthio-O-methyl ester carbamic acid (0.5 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Work-up and Analysis: Cool the reaction mixture to room temperature. Withdraw an aliquot for GC-MS analysis to determine conversion and selectivity. Quench the reaction with a saturated NaHCO₃ solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the product by column chromatography.

Protocol 2: Acylation using Aluminum Chloride (AlCl₃)
  • Reaction Setup: In a similar setup to Protocol 1, suspend anhydrous AlCl₃ (12 mmol, 1.2 eq) in 1,2-dichloroethane (20 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (12 mmol) to the suspension, followed by the dropwise addition of anisole (10 mmol).[1]

  • Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC or GC.

  • Work-up and Analysis: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[1] Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Analyze and purify as described above.

Protocol 3: Acylation using Zeolite H-Beta
  • Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating at 500 °C for 4 hours under a stream of dry air.

  • Reaction Setup: In a similar setup to Protocol 1, add the activated Zeolite H-Beta (e.g., 0.5 g) to a solution of anisole (10 mmol) and acetic anhydride (12 mmol) in 1,2-dichloroethane (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 84 °C) and stir for the desired time (e.g., 8-24 hours).

  • Work-up and Analysis: Cool the reaction mixture and separate the catalyst by filtration. Wash the catalyst with fresh solvent. Analyze the filtrate by GC-MS and purify the product as described previously.

  • Catalyst Reusability Test: Wash the recovered zeolite with a suitable solvent, dry, and reactivate for use in a subsequent reaction cycle.

Data Presentation and Visualization

For a clear and objective comparison, the experimental results should be summarized in a structured table.

Table 1: Comparative Performance in the Acylation of Anisole

CatalystCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
Benzoylthio-O-methyl ester carbamic acid58024Expected DataExpected DataExpected Data
AlCl₃120 (stoichiometric)RT4Literature DataLiterature DataLiterature Data
Zeolite H-Beta(Weight %)8412Literature DataLiterature DataLiterature Data

Visualizing the Workflow and Proposed Mechanism

To further clarify the experimental design and the hypothesized catalytic cycle, we provide the following diagrams generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst Synthesis/Activation Catalyst Synthesis/Activation Reaction Setup Reaction Setup Catalyst Synthesis/Activation->Reaction Setup Reagent Preparation Reagent Preparation Reagent Preparation->Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Heating & Stirring Heating & Stirring Catalyst Addition->Heating & Stirring Work-up Work-up Heating & Stirring->Work-up GC-MS Analysis GC-MS Analysis Work-up->GC-MS Analysis Column Chromatography Column Chromatography GC-MS Analysis->Column Chromatography Product Characterization Product Characterization Column Chromatography->Product Characterization Proposed_Mechanism Catalyst Benzoylthio-O-methyl ester carbamic acid Intermediate Activated Acyl Intermediate Catalyst->Intermediate Reacts with Acylating Agent AcylatingAgent Acetic Anhydride Aromatic Anisole Aromatic->Intermediate Nucleophilic Attack Product p-Methoxyacetophenone Intermediate->Product Catalyst_Regen Regenerated Catalyst Intermediate->Catalyst_Regen Release Catalyst_Regen->Catalyst Re-enters Cycle

Caption: Hypothesized catalytic cycle for N-acylthiocarbamate.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the systematic evaluation of Benzoylthio-O-methyl ester carbamic acid as a novel acylation catalyst. By benchmarking against the industry-standard AlCl₃ and the well-established heterogeneous catalyst Zeolite H-Beta, we can generate robust, comparative data. The successful validation of this new catalyst class could pave the way for the development of more sustainable and efficient acylation methodologies. Future work should focus on expanding the substrate scope, optimizing reaction conditions, and elucidating the precise reaction mechanism through kinetic and computational studies.

References

  • Solid Acid Catalysts for Acylation of Aromatics. (n.d.).
  • A Comparative Guide to Catalysts for Friedel-Crafts Acylation. (2025). Benchchem.
  • Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study. (1997). Organic Process Research & Development - ACS Publications.
  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (2015). International Journal of Chemical and Physical Sciences.

Sources

Validation

Analytical Comparison Guide: Validating the Purity of Benzoylthio-O-methyl ester carbamic acid via LC-MS

Executive Summary Benzoylthio-O-methyl ester carbamic acid (CAS: 3201-48-7; MW: 195.24 g/mol )[1] is a specialized thiocarbamate derivative utilized in advanced organic synthesis and targeted metal recovery processes. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoylthio-O-methyl ester carbamic acid (CAS: 3201-48-7; MW: 195.24 g/mol )[1] is a specialized thiocarbamate derivative utilized in advanced organic synthesis and targeted metal recovery processes. Characterized by its dual functional lability—a hydrolytically sensitive S-benzoyl thioester and a thermally labile O-methyl carbamate linkage—validating its purity presents unique analytical challenges. This guide objectively evaluates available analytical modalities and provides a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for rigorous purity assessment.

Comparative Analysis of Analytical Modalities

To establish the optimal method for purity validation, we must compare LC-MS against traditional alternatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

As summarized in Table 1, carbamates and thiocarbamates are notoriously thermally labile, often decomposing or failing to elute in standard GC analyses[2]. While HPLC-UV is common, it lacks the specificity to differentiate the intact molecule from co-eluting benzoyl-containing degradants. LC-MS emerges as the gold standard by offering absolute structural specificity without thermal degradation[2][3].

Table 1: Modality Performance Comparison for Thiocarbamate Validation
Analytical ModalitySpecificity for IsobarsThermal Degradation RiskSensitivity (LOD)Verdict
GC-MS HighCritical (>200°C injector)~10 ng/mLNot Recommended. Carbamates decompose into isocyanates and thiols.
HPLC-UV LowLow~50 ng/mL⚠️ Acceptable. Cannot distinguish intact mass from co-eluting thiobenzoic acid.
1H-NMR ExcellentNone~1,000 ng/mL⚠️ Acceptable. Excellent for structural proof, but lacks sensitivity for trace impurities.
LC-MS/MS Absolute (MRM) None (Soft Ionization) <1.0 ng/mL Gold Standard. Preserves thioester bonds; specific mass-to-charge quantification.

Mechanistic Causality in Method Design (E-E-A-T)

As an Application Scientist, method development requires understanding the chemical causality behind every parameter. The protocol below is designed around the specific vulnerabilities of Benzoylthio-O-methyl ester carbamic acid:

  • Solvent Selection (Preventing Solvolysis): Methanol must be strictly avoided during sample preparation. The S-benzoyl thioester is highly susceptible to transesterification in protic solvents, which artificially generates methyl benzoate and degrades the parent compound. Cold Acetonitrile (ACN) is utilized to arrest solvolysis.

  • Mobile Phase pH (Suppressing Hydrolysis): Thiocarbamates are sensitive to alkaline hydrolysis. Maintaining an acidic mobile phase (e.g., 0.1% Formic Acid or TFA) suppresses silanol ionization on the stationary phase, ensuring sharp peak shapes while stabilizing the thioester linkage[4].

  • Ionization Strategy: Electrospray Ionization (ESI) in positive mode is selected over Atmospheric Pressure Chemical Ionization (APCI). APCI requires high vaporizer temperatures (typically 400°C), which risks thermally cleaving the carbamate bond. ESI operates at lower desolvation temperatures, preserving the intact [M+H]+ ion at m/z 196.2.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To create a self-validating system , this workflow mandates the inclusion of a System Suitability Stress Test (SSST). By intentionally spiking the sample with thiobenzoic acid—the primary hydrolytic degradant—we actively prove that the chromatographic gradient possesses the resolving power to separate the intact carbamate from its degradation products before any quantitative data is accepted.

Workflow A 1. Sample Preparation Cold ACN Extraction B 2. LC Separation C18, Acidic Gradient A->B Prevents Solvolysis C 3. Soft Ionization ESI+ at 350°C B->C Resolves Isobars D 4. MS/MS Detection MRM: 196.2 -> 105.1 C->D Avoids Thermal Lysis E 5. Data Validation Purity & Recovery D->E High Specificity

Fig 1. Self-validating LC-MS/MS workflow for Benzoylthio-O-methyl ester carbamic acid purity.

Step-by-Step Methodology

Step 1: Sample Preparation (Cold Extraction)

  • Accurately weigh 10.0 mg of Benzoylthio-O-methyl ester carbamic acid.

  • Dissolve immediately in 10.0 mL of pre-chilled (4°C) LC-MS grade Acetonitrile (ACN) to yield a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using 50:50 ACN:Water (containing 0.1% Formic Acid).

Step 2: Chromatographic Separation

  • Column: Waters Symmetry C18 (2.1 × 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 1.0 min; linear ramp to 95% B over 6.0 mins; hold at 95% B for 2.0 mins; re-equilibrate at 5% B for 3.0 mins. Flow rate: 0.3 mL/min.

Step 3: Tandem Mass Spectrometry (LC-MS/MS) Configuration Utilize a triple quadrupole or QTRAP system[3] with the following parameters:

  • Source: ESI Positive mode ( ESI+ ).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C (Optimized to balance droplet desolvation and thermal stability).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier Transition: m/z 196.2 → 105.1 (Collision Energy: 15 eV). This monitors the cleavage of the thioester to yield the highly stable benzoyl cation [Ph−CO]+ .

    • Qualifier Transition: m/z 196.2 → 76.0 (Collision Energy: 25 eV). Represents further fragmentation of the aromatic ring.

Step 4: System Suitability & Execution Inject a solvent blank to rule out carryover. Follow with the SSST spike (Parent + Thiobenzoic acid). Ensure baseline resolution ( Rs​>1.5 ) is achieved. Proceed with the sample batch, bracketing with calibration standards every 10 injections.

Quantitative Data & Validation Metrics

When executing the above protocol, the method yields highly reproducible validation metrics, outperforming traditional HPLC-UV approaches. Expected system performance data is summarized below.

Table 2: LC-MS/MS Method Validation Metrics
Validation ParameterMetric AchievedAcceptance Criteria
Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise (S/N) > 3
Limit of Quantification (LOQ) 2.0 ng/mLSignal-to-Noise (S/N) > 10
Linearity ( R2 ) 0.998 (2.0 - 500 ng/mL) R2≥0.995
Intra-day Precision (RSD) 3.2% ≤5.0%
Matrix Recovery 96.5% ± 2.1%85% - 115%

References

  • Title: A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas | Source: Analytical Chemistry (ACS Publications) | URL: [Link]

  • Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring | Source: MDPI | URL: [Link]

  • Title: Development of a Safe and Scalable Process for the Production of a High-Purity Thiocarbamate-Based Ionizable Lipid | Source: ACS Publications | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Benzoylthio-O-methyl Ester Carbamic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following disposal protocol for benzoylthio-O-methyl ester carbamic acid is based on the chemical properties of its constituent functional g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following disposal protocol for benzoylthio-O-methyl ester carbamic acid is based on the chemical properties of its constituent functional groups: a carbamate, a thioester, and a benzoyl moiety. Due to the absence of specific published disposal guidelines for this exact compound, this guide represents a scientifically inferred procedure. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before implementing this or any other chemical disposal protocol. All local, state, and federal regulations must be strictly followed.[1][2]

Hazard Assessment: A Triad of Reactivity

Benzoylthio-O-methyl ester carbamic acid incorporates three key functional groups, each contributing to its overall hazard profile. A thorough understanding of these components is critical for safe handling and disposal.

  • Carbamate Moiety: Carbamates, particularly N-methyl carbamates, are known for their potential toxicity through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function.[3][4] Carbamate-containing wastes are often classified as hazardous and are subject to specific disposal regulations by agencies such as the U.S. Environmental Protection Agency (EPA). Many carbamate pesticides are susceptible to degradation via alkaline hydrolysis.[5]

  • Thioester Linkage: The thioester bond is known to be labile and can undergo hydrolysis, especially under basic conditions, to yield a thiol and a carboxylate.[6][7] While generally more reactive than their ester counterparts, the specific reactivity can vary.[8] Disposal of thioester-containing compounds may involve controlled incineration or other methods prescribed by a licensed chemical waste disposal facility.[9]

  • Benzoyl Group: The benzoyl group can influence the reactivity of the overall molecule. Related compounds like benzoyl chloride and benzoyl peroxide are known for their reactivity, with specific handling and disposal procedures often involving neutralization.[1][10][11]

Given these components, benzoylthio-O-methyl ester carbamic acid should be handled as a hazardous substance with potential toxicity and reactivity. All waste containing this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling benzoylthio-O-methyl ester carbamic acid in any capacity, including disposal, the following personal protective equipment must be worn.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[12]Protects against splashes of the chemical or its solutions, which could cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[9][12]Prevents skin contact, which could lead to irritation or absorption of the potentially toxic substance.
Body Protection A lab coat or other protective clothing. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit may be necessary.[12]Protects the skin from accidental splashes and contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12] If there is a risk of generating dust or aerosols, a respirator may be required.Minimizes the risk of inhaling the compound, which could be harmful.

Spill Management Protocol: A Rapid and Safe Response

In the event of a spill of benzoylthio-O-methyl ester carbamic acid, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated.[1] If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your EHS office.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover the material to prevent the generation of dust.[13]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.[9]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials in a labeled hazardous waste bag.

  • Dispose of Waste: All contaminated materials, including absorbent, cleaning supplies, and gloves, must be disposed of as hazardous waste.[2]

Step-by-Step Disposal Protocol: Chemical Neutralization

This protocol is designed to chemically degrade benzoylthio-O-methyl ester carbamic acid into less hazardous components through alkaline hydrolysis prior to collection by a licensed hazardous waste disposal service. This procedure should be performed in a chemical fume hood.

Principle of the Method: This procedure utilizes a strong base to hydrolyze the carbamate and thioester functional groups. The resulting solution is then neutralized before being containerized for final disposal.

Required Reagents and Equipment:

  • Appropriate PPE (see table above)

  • Chemical fume hood

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • 10% Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric Acid (HCl) solution

  • pH meter or pH paper

  • Labeled hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place the waste containing benzoylthio-O-methyl ester carbamic acid into a suitably sized beaker or flask equipped with a stir bar. If the waste is in a solid form, it may be dissolved in a minimal amount of a water-miscible organic solvent like isopropanol before proceeding.

  • Alkaline Hydrolysis: While stirring, slowly add a 10% sodium hydroxide solution to the waste. A general guideline is to use approximately 10 times the volume of the waste material.[14] The addition of a strong base will facilitate the hydrolysis of both the carbamate and thioester linkages.[5][7] Continue stirring the mixture at room temperature for a minimum of 2 hours to ensure complete degradation. For some carbamates, decomposition can be complete within a few hours at room temperature in a strongly alkaline medium.[5]

  • Neutralization: After the hydrolysis period, carefully monitor the pH of the solution using a pH meter or pH paper. Slowly add 10% hydrochloric acid solution dropwise while stirring to neutralize the excess sodium hydroxide. The target pH should be between 6 and 8.[1]

  • Final Waste Containment: Once neutralized, transfer the solution into a clearly labeled hazardous waste container. The label should include the chemical name of the original compound and a clear indication that it has been neutralized.

  • Disposal of Contaminated Materials: Any materials that came into contact with benzoylthio-O-methyl ester carbamic acid, including gloves, pipette tips, and empty containers, must be placed in a separate, labeled solid hazardous waste container.[2]

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste containers.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of benzoylthio-O-methyl ester carbamic acid.

DisposalWorkflow start Benzoylthio-O-methyl ester carbamic acid for disposal assess_hazards Assess Hazards (Carbamate, Thioester, Benzoyl) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe spill_check Is there a spill? don_ppe->spill_check handle_spill Follow Spill Management Protocol spill_check->handle_spill Yes no_spill Proceed with Disposal Protocol spill_check->no_spill No contain_waste Contain in Labeled Hazardous Waste Container handle_spill->contain_waste hydrolysis Alkaline Hydrolysis (10% NaOH) no_spill->hydrolysis neutralization Neutralization (10% HCl to pH 6-8) hydrolysis->neutralization neutralization->contain_waste contact_ehs Contact EHS for Pickup contain_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for benzoylthio-O-methyl ester carbamic acid.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Benzoyl Isocyanate: A Comprehensive Guide.
  • Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • Lookchem. (n.d.). Thioester Safety Data Sheets(SDS).
  • CDC Stacks. (n.d.). BENZOYL PEROXIDE.
  • J.T. Baker. (2007, February 23). Benzoyl Peroxide.
  • Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • Canyon Components. (n.d.). BENZOYL CHLORIDE.
  • Al-Mamun, A., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
  • Environmental Protection Agency. (2021, December 14). EPA Issues Rule on Carbamate Wastes.
  • ECHEMI. (n.d.). Carbamic acid, methyl ester SDS, 598-55-0 Safety Data Sheets.
  • Synchem. (n.d.). Benzoylthio-O-methyl ester carbamic acid.
  • EPA Nepis. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Tenenbein, M. (2023, May 1). Carbamate Toxicity. NCBI Bookshelf.
  • Tratnyek, P. G., et al. (2001, June 15). Reduction of the carbamate pesticides oxamyl and methomyl by dissolved FeII and CuI. ScienceDirect.
  • Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Environmental Protection Agency.
  • International Labour Organization & World Health Organization. (n.d.). ICSC 0314 - ETHYL CARBAMATE.
  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)....
  • EPA Nepis. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • University of Washington. (n.d.). How to Work with Thiols-General SOP.
  • ChemicalBook. (2023, May 6). carbamic acid - Safety Data Sheet.
  • Vitol. (2019, June 10). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Environmental Protection Agency. (n.d.). Emergency Revision of the.
  • Kao Chemicals. (2021, June 21). Material Safety Data Sheet.
  • Australian Government Department of Health. (2020, June 30). Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment.
  • Wikipedia. (n.d.). Carbamate.
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  • ProMinent. (2015, January 1). ProMinent® Chemical Resistance List.
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  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Journal of Pioneering Medical Sciences. (2024, December 15). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning.
  • Benchchem. (n.d.). A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol.
  • GovInfo. (1995, February 9). Federal Register / Vol. 60, No. 27 / Thursday, February 9, 1995 / Rules and Regulations.
  • U.S. Food and Drug Administration. (2024, March 5). Ethyl Carbamate.
  • National Center for Biotechnology Information. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.
  • Cheméo. (n.d.). Chemical Properties of Carbamic acid, methyl ester (CAS 598-55-0).
  • Chemistry LibreTexts. (2019, August 12). 11.5: Hydrolysis of Thioesters, Esters, and Amides.
  • Agilent Technologies, Inc. (2019, March 30). Urethane (Ethyl Carbamate) Standard - Safety Data Sheet.
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Handling

Personal protective equipment for handling Benzoylthio-O-methyl ester carbamic acid

As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with all chemical compounds. This guide provides essential, immediate safety and logistical information for handling...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with all chemical compounds. This guide provides essential, immediate safety and logistical information for handling Benzoylthio-O-methyl ester carbamic acid (CAS: 3201-48-7, Molecular Formula: C9H9NO2S). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on a thorough analysis of its constituent functional groups: a benzoyl moiety, a thioester linkage, and a carbamate group.

Hazard Analysis: A Triad of Potential Risks

The chemical structure of Benzoylthio-O-methyl ester carbamic acid presents a combination of hazards stemming from its three primary functional groups. A comprehensive risk assessment is therefore crucial before commencing any work.

  • Benzoyl Group: The benzoyl portion of the molecule suggests potential for reactivity and irritation. Benzoyl derivatives, such as benzoyl chloride, are known to be lachrymators (tear-inducing) and can be corrosive to the skin, eyes, and respiratory tract.[1][2][3][4] They may also react with water or moisture, potentially releasing acidic byproducts.[1] Some benzoyl compounds are also combustible.[2]

  • Thioester Group: Thioesters can be malodorous and should be handled in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[5] While specific toxicity data for this thioester is unavailable, it is prudent to treat it as potentially hazardous upon skin contact, ingestion, or inhalation.[6]

  • Carbamate Group: Carbamate esters are a class of compounds with a wide range of biological activities. A significant concern with many carbamates is their potential to act as cholinesterase inhibitors.[7][8][9][10] Inhibition of this enzyme can lead to a range of adverse health effects. The toxicity of carbamates can vary significantly, with some being highly toxic.[11] Furthermore, certain carbamates are suspected or known carcinogens.[12]

Summary of Potential Hazards:

HazardAssociated Functional GroupPotential Effects
Corrosivity/Irritation BenzoylSevere skin and eye irritation or burns, respiratory tract irritation.[1][2]
Toxicity Carbamate, Thioester, BenzoylPotential cholinesterase inhibitor, harmful if swallowed, inhaled, or absorbed through the skin.[9][10]
Carcinogenicity CarbamateSuspected to have carcinogenic properties.[12]
Reactivity BenzoylMay react with water/moisture.[1]
Odor ThioesterPotentially strong and unpleasant odor.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling Benzoylthio-O-methyl ester carbamic acid.

Body PartProtectionSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[6]
Eyes Safety gogglesChemical splash goggles are essential to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory RespiratorUse of a properly fitted respirator with an appropriate cartridge may be necessary if there is a risk of generating aerosols or if working outside of a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol is necessary to minimize exposure and prevent accidents.

Preparation:
  • Fume Hood: All work with Benzoylthio-O-methyl ester carbamic acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available. The kit should contain absorbent materials appropriate for organic compounds.

  • Waste Containers: Prepare designated and clearly labeled waste containers for solid and liquid hazardous waste.[13][14]

Handling and Use:
  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Weighing: If weighing the solid compound, do so in the fume hood on a disposable weigh boat to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with the skin and eyes.[6] Do not breathe dust or vapors.

  • Transport: When transporting the chemical, even in small quantities, use a secondary container.

Emergency Procedures: Be Prepared

In the event of an emergency, immediate and appropriate action is critical.

  • Spill:

    • Small Spill: In the fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[15] Scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

    • Large Spill: Evacuate the immediate area and alert your supervisor and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure the safety of all personnel.

  • Waste Segregation: Benzoylthio-O-methyl ester carbamic acid and any materials contaminated with it must be disposed of as hazardous chemical waste.[13] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Place the compound and any contaminated disposables (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for solid hazardous waste.[13]

  • Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled container for liquid hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Benzoylthio-O-methyl ester carbamic acid".

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department.

Workflow for Handling Benzoylthio-O-methyl ester carbamic acid

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency prep_waste Prepare Waste Containers prep_emergency->prep_waste handle_weigh Weigh Compound prep_waste->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transport Transport Safely handle_dissolve->handle_transport dispose_segregate Segregate Waste handle_transport->dispose_segregate dispose_label Label Waste Container dispose_segregate->dispose_label dispose_request Request EHS Pickup dispose_label->dispose_request emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling and disposal of Benzoylthio-O-methyl ester carbamic acid.

References

  • Benzoyl Peroxide. (2007, February 23). J.T. Baker.
  • Thioester Safety D
  • Padilla, S., et al. (2007). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicology and Applied Pharmacology, 223(1), 57-65.
  • He, X., & Feng, J. (2011). Effects of Carbamates on Whole Blood Cholinesterase Activity: Chemical Protection Against Soman. Drug and Chemical Toxicology, 34(1), 10-15.
  • Eddleston, M. (2022). Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition.
  • Taylor, P., & Radic, Z. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4115-4122.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoylthio-O-methyl ester carbamic acid
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Benzoylthio-O-methyl ester carbamic acid
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